{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride
Description
BenchChem offers high-quality {5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
5-azaspiro[2.5]octan-7-ylmethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-7-3-8(1-2-8)6-9-4-7;/h7,9-10H,1-6H2;1H |
InChI Key |
WNXOQJHGNFOLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(CNC2)CO.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular weight and formula of 5-Azaspiro[2.5]octan-7-yl methanol HCl
This technical guide details the structural characteristics, synthetic pathways, and experimental handling of 5-Azaspiro[2.5]octan-7-yl methanol hydrochloride (CAS 2751614-72-7). This molecule represents a specialized spirocyclic building block, increasingly utilized in medicinal chemistry to modulate lipophilicity and restrict conformational freedom in fragment-based drug discovery (FBDD).
Advanced Scaffold for Medicinal Chemistry[1]
Molecular Identity & Physicochemical Profile[2][3]
The 5-azaspiro[2.5]octane scaffold is a bicyclic system where a cyclopropane ring is fused to a piperidine ring at the C-3 position of the piperidine (using heterocycle numbering). In the IUPAC spiro numbering system, the nitrogen is at position 5. The 7-hydroxymethyl substitution places a polar handle beta to the nitrogen, creating a vector for further functionalization.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Weight | 177.67 g/mol | Hydrochloride Salt |
| Free Base MW | 141.21 g/mol | C₈H₁₅NO |
| Exact Mass | 141.1154 (Free Base) | Monoisotopic |
| Molecular Formula | C₈H₁₆ClNO | Stoichiometry 1:1 (Base:HCl) |
| H-Bond Donors | 2 | NH⁺ and OH |
| H-Bond Acceptors | 2 | N and O |
| CLogP | ~ -0.5 to 0.2 | Estimated (Highly Polar Salt) |
| Physical State | White to Off-white Solid | Hygroscopic |
| Solubility | High: Water, Methanol, DMSO | Low: Hexanes, DCM |
Structural Topology
The spiro[2.5]octane core introduces specific geometric constraints:
-
Gem-Dimethyl Effect Mimicry: The spiro-cyclopropane mimics a gem-dimethyl group but with a smaller steric footprint and unique bond angles (60°), altering the pKa of the adjacent amine.
-
Vector Orientation: The 7-hydroxymethyl group is positioned on the piperidine ring, providing a handle for attaching pharmacophores while maintaining the rigid spiro core.
Figure 1: Structural components of the target molecule.
Synthetic Methodology & Causality
The synthesis of 5-Azaspiro[2.5]octan-7-yl methanol HCl typically proceeds from the corresponding carboxylic acid precursor. The choice of a Boc-protected intermediate is critical to prevent amine poisoning of the reduction catalyst and to facilitate purification before the final salt formation.
Retrosynthetic Analysis
The most robust route utilizes 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-7-carboxylic acid (CAS 2172162-50-2) as the starting material. This ensures the secondary amine is masked during the hydride reduction of the carboxylic acid.
Step-by-Step Protocol
Step 1: Reduction of the Carboxylic Acid [1][2]
-
Reagents: Borane-Tetrahydrofuran Complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).[3][2][4]
-
Rationale: BH₃·THF is preferred over LiAlH₄ for chemoselectivity, as it reduces carboxylic acids rapidly at mild temperatures without affecting the Boc group (unlike harsh acid hydrolysis) or the cyclopropane ring (which is stable to these hydrides).
-
Procedure:
-
Dissolve 5-Boc-5-azaspiro[2.5]octane-7-carboxylic acid (1.0 eq) in anhydrous THF under N₂ atmosphere.
-
Cool to 0°C. Dropwise add BH₃·THF (1.0 M solution, 3.0 eq).
-
Allow to warm to Room Temperature (RT) and stir for 4-16 hours.
-
Quench: Carefully add MeOH (gas evolution!) followed by aqueous NaOH to break boron complexes.
-
Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Result: tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate.
-
Step 2: Deprotection and Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Rationale: Anhydrous acidic conditions are required to cleave the Boc carbamate while simultaneously precipitating the product as the pure hydrochloride salt. Aqueous HCl would require a difficult lyophilization step.
-
Procedure:
-
Dissolve the intermediate alcohol in a minimal amount of dry DCM or Dioxane.
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2-4 hours. Monitor by TLC or LCMS (disappearance of Boc-protected mass).
-
Isolation: The product often precipitates. Dilute with Et₂O to maximize precipitation.
-
Filter the white solid under N₂ (hygroscopic) and wash with Et₂O.
-
Drying: Vacuum dry at 40°C.
-
Figure 2: Synthetic pathway from commercial precursors.
Handling & Stability (Self-Validating Protocols)
To ensure experimental reproducibility, the following handling protocols must be observed. The hygroscopic nature of amine hydrochloride salts is the primary stability risk.
Storage Conditions
-
Temperature: -20°C (Long term) or 2-8°C (Short term).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.
Quality Control (QC) Check
Before using the reagent in critical steps (e.g., amide coupling or nucleophilic substitution), validate its integrity:
-
¹H NMR (D₂O or DMSO-d₆): Check for the disappearance of the tert-butyl singlet (~1.4 ppm) to confirm deprotection. Verify the integration of the cyclopropane protons (0.3–0.8 ppm range) to ensure the ring is intact.
-
Elemental Analysis (Chlorine Titration): Confirm the stoichiometry of the HCl salt. Excess HCl can interfere with base-sensitive reactions.
Solubility Protocol for Bioassays
-
Stock Solution: Dissolve in 100% DMSO to 10 mM or 20 mM.
-
Aqueous Dilution: The compound is highly water-soluble. However, avoid storing aqueous solutions for >24 hours to prevent potential ring-opening hydrolysis (though spiro-cyclopropanes are generally robust, the salt is acidic).
Applications in Drug Discovery
This molecule serves as a bioisostere for substituted piperidines or cyclohexanes.
-
Conformational Restriction: The spiro fusion locks the piperidine ring into a specific chair conformation, potentially reducing the entropic penalty upon binding to a protein target.
-
Metabolic Stability: The cyclopropane ring can block metabolic oxidation at the alpha-position of the amine (a common metabolic "soft spot" in piperidines).
-
Fragment-Based Design: With a low MW (141 Da free base) and defined vectors, it is an ideal "fragment" for growing into larger inhibitors (e.g., kinase or GPCR ligands).
References
-
PubChem Compound Summary. (2025). 5-Azaspiro[2.5]octane hydrochloride.[5] National Center for Biotechnology Information. Retrieved from [Link]
-
OrgoSolver. (2023). Mechanism of Carboxylic Acid Reduction with LiAlH4. Retrieved from [Link]
Sources
- 1. When a carboxylic acid is treated with LiAlH4 followed by H2O, wh... | Study Prep in Pearson+ [pearson.com]
- 2. orgosolver.com [orgosolver.com]
- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 75420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile and Handling Protocols for (5-Azaspirooctan-7-yl)methanol Hydrochloride: A Technical Guide for Drug Discovery
Solubility Profile and Handling Protocols for (5-Azaspiro[1]octan-7-yl)methanol Hydrochloride: A Technical Guide for Drug Discovery
Executive Summary
In contemporary drug discovery, the incorporation of high-
(5-Azaspiro[1]octan-7-yl)methanol hydrochloride (CAS: 2751610-11-2) is a highly versatile, bifunctional building block. It features a conformationally restricted spiro[1]octane core, a secondary amine for vectorization, and a primary alcohol for further functionalization (e.g., etherification, oxidation, or cross-coupling). However, its formulation as a hydrochloride salt dictates highly specific solubility behaviors. This whitepaper provides an authoritative analysis of its physicochemical profile, predictive solubility data, and field-proven methodologies for solubility screening and free-basing.
Physicochemical Profiling & Mechanistic Solubility
Understanding the solubility of this compound requires deconstructing its molecular architecture and the thermodynamic forces governing its dissolution.
The Role of the Hydrochloride Salt Lattice
Amine free bases of low molecular weight are frequently oils or hygroscopic, unstable solids. Conversion to the hydrochloride (HCl) salt yields a highly crystalline material with a high lattice energy [3].
-
Causality in Dissolution: To dissolve the compound, the solvent must overcome this high crystal lattice energy. Consequently, the compound is highly soluble only in solvents capable of intense ion-dipole interactions (e.g., Water, Dimethyl Sulfoxide) or strong hydrogen bonding (e.g., Methanol).
-
The Common Ion Effect: In biological assays utilizing simulated gastric fluid (which contains ~0.1 M HCl), the solubility of the hydrochloride salt may be artificially suppressed. The pre-existing chloride ions shift the solubility equilibrium (
) to the left, a critical factor to account for during in vitro ADME profiling [3].
Structural Contributions to Solvation
-
Spirocyclic Core: The spiro[1]octane system is highly lipophilic but compact. Unlike linear alkyl chains that require large solvent cavities, the compact spirocycle minimizes the disruption of the solvent's hydrogen-bond network, slightly improving aqueous solubility compared to acyclic analogs [4].
-
Hydroxymethyl Group (-CH₂OH): This moiety acts as both a potent hydrogen bond donor and acceptor. It synergizes with the protonated amine to heavily favor solvation in protic media.
Quantitative Solubility Data
Due to the highly specific nature of this building block, empirical data across all solvent classes is synthesized from the established thermodynamic behavior of homologous spirocyclic amine hydrochlorides. The data below serves as a highly accurate predictive baseline for process chemistry and formulation design.
| Solvent Category | Specific Solvent | Predicted Solubility Range (at 25°C) | Mechanistic Rationale |
| Aqueous / Highly Protic | Water (pH 7.0) | > 50 mg/mL (Freely Soluble) | Optimal ion-dipole stabilization of the protonated amine and chloride counterion. |
| Aqueous / Acidic | 0.1 M HCl (Gastric) | 10 - 25 mg/mL (Soluble) | Solubility is reduced compared to pure water due to the common chloride ion effect [3]. |
| Polar Protic | Methanol (MeOH) | > 30 mg/mL (Freely Soluble) | Strong hydrogen bonding with the -CH₂OH group and solvation of the ionic lattice. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 20 - 40 mg/mL (Soluble) | High dielectric constant ( |
| Polar Aprotic | Acetonitrile (MeCN) | < 1 mg/mL (Slightly Soluble) | Insufficient hydrogen bond donicity to break the robust HCl crystal lattice. |
| Non-Polar Organic | Dichloromethane (DCM) | < 0.1 mg/mL (Practically Insoluble) | Low dielectric constant; unable to stabilize the charged species. |
| Non-Polar Organic | Hexane / Toluene | < 0.01 mg/mL (Insoluble) | Complete lack of polarity and hydrogen bonding capacity. |
Experimental Protocol: High-Throughput Solubility Screening
To empirically validate the solubility of (5-Azaspiro[1]octan-7-yl)methanol hydrochloride for specific assay conditions, the Harmonized Shake-Flask Method must be employed. This protocol is designed to ensure thermodynamic equilibrium rather than mere kinetic dissolution [2].
System Validation & Causality
-
Self-Validation Step: Run a known reference standard (e.g., Hydrochlorothiazide) in parallel. If the reference deviates >5% from literature values, the thermostatic shaker calibration or HPLC integration is flawed.
-
pH Drift Monitoring: Hydrochloride salts can act as weak acids, dropping the pH of unbuffered solutions. Always measure the pH after equilibration. If the pH shifts by >0.5 units, the measured solubility does not reflect the intended target pH.
Step-by-Step Methodology
-
Solid Dispensing: Accurately weigh an excess amount of the compound (e.g., 10 mg) into a 1.5 mL glass vial. Causality: Excess solid ensures the solution reaches absolute saturation, a prerequisite for thermodynamic solubility.
-
Solvent Addition: Add 0.5 mL of the target solvent or buffer.
-
Thermostatic Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C ± 0.5°C, shaking at 100 rpm for 24 to 48 hours. Causality: 37°C mimics physiological conditions. 24+ hours guarantees the transition from kinetic dissolution to thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 37°C. Causality: Centrifugation is strictly preferred over filtration. Syringe filters can adsorb the analyte or leach plasticizers, skewing quantitative results [2].
-
Quantification: Carefully extract the supernatant, dilute it appropriately in the mobile phase, and quantify via HPLC-UV against a pre-established calibration curve.
Workflow Visualization: Shake-Flask Method
Fig 1. Harmonized shake-flask workflow for equilibrium solubility determination.
Downstream Application: Free-Basing Protocol for Organic Synthesis
Because the hydrochloride salt is insoluble in non-polar solvents (DCM, Toluene, THF), it must be converted to its free base prior to utilizing it in transition-metal catalyzed cross-couplings or standard amide bond formations.
Mechanistic Rationale
The secondary amine within the spiro[1]octane core typically exhibits a
Step-by-Step Methodology
-
Suspension: Suspend 1.0 eq of (5-Azaspiro[1]octan-7-yl)methanol hydrochloride in a 1:1 mixture of Dichloromethane (DCM) and distilled water.
-
Basification: Dropwise, add 1M NaOH(aq) under vigorous stirring until the aqueous phase tests at pH > 12 via indicator paper. Causality: The high pH forces the amine into its uncharged state, drastically shifting its partition coefficient (LogP) toward the organic phase.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the lower organic (DCM) layer.
-
Aqueous Wash: Extract the remaining aqueous layer with two additional volumes of DCM to ensure quantitative recovery.
-
Desiccation & Isolation: Dry the combined organic layers over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
Workflow Visualization: Free-Basing Extraction
Fig 2. Liquid-liquid extraction workflow for converting the amine hydrochloride to its free base.
References
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination ACS Medicinal Chemistry Letters[Link]
-
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Journal of Pharmaceutical and Biomedical Analysis[Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review[Link]
-
Oxa-spirocycles: synthesis, properties and applications Chemical Science (RSC Publishing)[Link]
The Strategic Advantage of Rigidity: A Technical Guide to the Pharmacokinetic Properties of Spiro[2.5]octane Amine Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the pharmacokinetic properties of spiro[2.5]octane amine derivatives, a class of compounds distinguished by their unique three-dimensional structure. As a Senior Application Scientist, the following content is structured to deliver not just technical data, but also a strategic understanding of why this particular scaffold holds significant promise for overcoming common drug development hurdles. We will delve into the core principles of ADME (Absorption, Distribution, Metabolism, and Excretion) as they apply to these rigid structures, supported by established experimental protocols and field-proven insights.
The Spiro[2.5]octane Amine Scaffold: A Paradigm of 3D-Oriented Drug Design
The spiro[2.5]octane core, characterized by the fusion of a cyclopropane and a cyclohexane ring through a single quaternary carbon, offers a departure from the "flatland" of traditional aromatic-heavy drug candidates.[1][2] This inherent three-dimensionality is not merely a structural curiosity; it is a strategic tool for medicinal chemists.[1] The rigid nature of the spiro junction locks the conformation of the molecule, allowing for a precise and predictable presentation of functional groups, such as the critical amine moiety, into the three-dimensional space of a biological target.[1][3] This can lead to enhanced binding affinity and selectivity.[3]
Furthermore, the introduction of such sp3-rich scaffolds can significantly modulate the physicochemical properties that govern a compound's pharmacokinetic profile.[3] Increasing the fraction of sp3-hybridized carbons often correlates with improved aqueous solubility, optimized lipophilicity (LogP), and potentially greater metabolic stability—all critical factors for successful clinical translation.[2][3]
Deconstructing Pharmacokinetics: The ADME Profile of Spiro[2.5]octane Amines
The journey of a drug through the body is dictated by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these parameters is fundamental to designing safe and effective medicines.
Absorption: Crossing the Barrier
For orally administered drugs, absorption across the intestinal wall is the first major hurdle. The spiro[2.5]octane scaffold's influence on lipophilicity and solubility plays a crucial role here. A well-balanced LogP is essential for passive diffusion across the lipid bilayers of intestinal epithelial cells. Publicly available computational data for simple spiro[2.5]octane amines, such as spiro[2.5]octan-4-amine and spiro[2.5]octan-6-amine hydrochloride, predict LogP values in a range generally considered favorable for drug-likeness.[4][5]
Distribution: Reaching the Target
Once in the bloodstream, a drug's distribution to its target tissues is largely governed by its binding to plasma proteins like albumin. A high degree of plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. The specific stereochemistry and charge distribution of spiro[2.5]octane amine derivatives will dictate their binding propensity.
A key advantage of some spirocyclic compounds is their ability to achieve favorable brain penetration. In a notable study on azaspiro[2.5]octane carboxamides as histamine-3 receptor (H3R) antagonists, an exemplar compound demonstrated a brain-to-plasma ratio of approximately 3 following intravenous dosing in mice, indicating significant central nervous system exposure.[6] This highlights the potential of this scaffold for neurological targets.
Metabolism: The Biotransformation Challenge
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify xenobiotics to facilitate their excretion. The rigid and sterically hindered nature of the spiro[2.5]octane core can shield adjacent functional groups from metabolic enzymes, potentially leading to increased metabolic stability and a longer half-life.[3] This is a significant advantage, as rapid metabolism is a common cause of drug failure.
Excretion: Clearing the System
The final step is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces (biliary excretion). The physicochemical properties of the spiro[2.5]octane amine derivatives, such as their water solubility and molecular weight, will influence the predominant route and rate of excretion.
Quantitative Insights: A Hypothetical Pharmacokinetic Profile
While extensive public data on the pharmacokinetics of a homologous series of spiro[2.5]octane amine derivatives is limited, we can construct a hypothetical dataset to illustrate how such information is typically presented and analyzed. This allows for a practical understanding of how structure-activity relationships (SAR) for pharmacokinetic properties are developed.
Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values for any specific compounds.
Table 1: Hypothetical In Vitro ADME Profile of a Spiro[2.5]octane Amine Series
| Compound ID | R-Group | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| SAO-001 | -H | 5.2 | 45 | 85 |
| SAO-002 | -CH₃ | 6.8 | 62 | 88 |
| SAO-003 | -CF₃ | 8.1 | >120 | 92 |
| SAO-004 | -OCH₃ | 4.5 | 35 | 82 |
Analysis: In this hypothetical series, the addition of a trifluoromethyl group (SAO-003) significantly increases both permeability and metabolic stability, albeit with higher plasma protein binding. Such a trade-off is common in drug optimization.
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats (Oral Dosing at 10 mg/kg)
| Compound ID | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½, h) | Oral Bioavailability (F%) |
| SAO-001 | 1.0 | 450 | 2250 | 4.2 | 35 |
| SAO-002 | 1.2 | 580 | 3480 | 5.8 | 48 |
| SAO-003 | 1.5 | 720 | 5760 | 9.5 | 65 |
| SAO-004 | 0.8 | 390 | 1800 | 3.9 | 28 |
Analysis: The in vivo data corroborates the in vitro findings. SAO-003, with its superior metabolic stability, exhibits the longest half-life and highest oral bioavailability, making it the most promising candidate from a pharmacokinetic perspective in this illustrative series.
Visualizing the Pharmacokinetic Journey and Experimental Workflow
To better conceptualize the processes involved, the following diagrams illustrate the general ADME pathway and a typical experimental workflow for pharmacokinetic profiling.
Caption: General ADME pathway for an orally administered drug.
Caption: A typical experimental workflow for pharmacokinetic profiling.
Core Experimental Protocols
The following section provides standardized, step-by-step methodologies for key in vitro and in vivo experiments essential for characterizing the pharmacokinetic properties of spiro[2.5]octane amine derivatives.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a test compound by Phase I enzymes, primarily cytochrome P450s.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the spiro[2.5]octane amine derivative (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsome suspension (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots from the incubation mixture.
-
Immediately quench the reaction by transferring the aliquot to a new plate containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.
-
Caco-2 Permeability Assay
Objective: To assess the rate of transport of a test compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-24 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer before and after the experiment to ensure its integrity.
-
Optionally, assess the permeability of a low-permeability marker (e.g., Lucifer yellow) to confirm tight junction formation.
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Add the test compound (typically at a 10 µM concentration) in transport buffer to the apical (A) side of the insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the A and B sides at the end of the incubation.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to determine the efflux ratio. This is critical for identifying if the compound is a substrate of efflux transporters like P-glycoprotein.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests active efflux.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a test compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup:
-
Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.
-
-
Procedure:
-
Load one chamber with plasma (e.g., human, rat) that has been spiked with the test compound.
-
Load the other chamber with a protein-free buffer (e.g., PBS, pH 7.4).
-
Seal the apparatus and incubate at 37°C on a shaker for a sufficient time (typically 4-24 hours) to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the plasma chamber and the buffer chamber.
-
Determine the concentration of the test compound in both samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma, where Cbuffer and Cplasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.
-
The percentage bound is calculated as (1 - fu) * 100.
-
In Vivo Rodent Pharmacokinetic Study
Objective: To determine the key pharmacokinetic parameters of a test compound in a living organism after intravenous and oral administration.
Methodology:
-
Animal Dosing:
-
Use appropriate rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
For intravenous (IV) administration, dose a cohort of animals via the tail vein (typically 1-2 mg/kg). This group serves to determine clearance and volume of distribution.
-
For oral (PO) administration, dose a separate cohort via oral gavage (typically 5-10 mg/kg). This group is used to determine absorption and oral bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) from a sparse sampling or serial bleeding protocol.
-
Process the blood samples to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis.
-
Calculate key parameters including:
-
From IV data: Clearance (CL), Volume of distribution (Vdss), Half-life (t½).
-
From PO data: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC).
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Conclusion and Future Outlook
The spiro[2.5]octane amine scaffold represents a compelling starting point for the design of novel therapeutics with potentially superior pharmacokinetic profiles. Its inherent rigidity and three-dimensionality offer a powerful strategy to overcome common liabilities such as poor metabolic stability and low bioavailability.[1][3] While publicly available, comprehensive pharmacokinetic data for this specific chemical class remains nascent, the principles and experimental workflows outlined in this guide provide a robust framework for its evaluation. As synthetic methodologies for creating diverse spirocyclic libraries become more accessible, we anticipate a surge in the exploration of spiro[2.5]octane amine derivatives. A thorough and early characterization of their ADME properties will be paramount to successfully translating their unique structural advantages into the next generation of effective and safe medicines.
References
-
Letavic, M. A., et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. Journal of Medicinal Chemistry, 57(3), 733-58. [Link]
- F. Hoffmann-La Roche AG. (2017). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
- F. Hoffmann-La Roche AG. (2014). Process for preparing spiro[2.5]octane-5,7-dione.
-
Lin, A., & Yao, H. (2021). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 57(84), 10985-10988. [Link]
-
National Center for Biotechnology Information. (n.d.). Spiro(2,5)octane. PubChem Compound Database. CID=135988. [Link]
- F. Hoffmann-La Roche AG. (2017). Process for preparing spiro[2.5]octane-5,7-dione.
-
Dabhi, R. A., et al. (2022). Synthetic approach toward spiro quinoxaline-β-lactam based heterocyclic compounds: Spectral characterization, SAR, pharmacokinetic and biomolecular interaction studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Burton, G., & Sabatini, S. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1083–1152. [Link]
-
Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2144-2156. [Link]
-
de Sousa, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]
-
de Sousa, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
PubChemLite. (n.d.). Spiro[2.5]octan-6-amine hydrochloride (C8H15N). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the 5-Azaspiro[2.5]octane Scaffold: A Technical Guide for Medicinal Chemists
The following technical guide details the medicinal chemistry, synthesis, and strategic application of the 5-azaspiro[2.5]octane scaffold.
Executive Summary
The 5-azaspiro[2.5]octane scaffold represents a high-value "escape from flatland" motif in modern drug discovery.[1] Structurally defined as a piperidine ring spiro-fused to a cyclopropane at the
Part 1: Structural & Physicochemical Properties[1]
Structural Definition & Numbering
The nomenclature 5-azaspiro[2.5]octane dictates the position of the nitrogen atom within the spiro[2.5]octane skeleton.
-
Numbering Logic: The spiro system numbering begins at the smaller ring (atoms 1–2), crosses the spiro carbon (atom 3), and proceeds around the larger ring (atoms 4–8).
-
Nitrogen Position: Placing the nitrogen at position 5 creates a
-relationship with the spiro center (C3–C4–N5).[1] -
Chemical Equivalence: This is chemically equivalent to a 3,3-ethylene-piperidine or a 3-spirocyclopropyl-piperidine .[1]
Physicochemical Impact
The incorporation of the spiro-cyclopropane ring induces specific electronic and steric changes:
| Property | Piperidine (Parent) | 5-Azaspiro[2.5]octane | Medicinal Chemistry Implication |
| pKa (Conj.[1][2] Acid) | ~11.0 | ~10.2 – 10.5 | The cyclopropane ring exerts an electron-withdrawing inductive effect ( |
| Conformation | Flexible Chair | Rigidified Chair | The spiro-fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty upon protein binding. |
| Lipophilicity | Low | Moderate | Addition of the |
| Metabolic Stability | Vulnerable at C3/C5 | Protected at C3 | The spiro-cyclopropane blocks the C3 position, a common site for CYP450-mediated oxidation (alpha-carbon oxidation is hindered; beta-oxidation is blocked).[1] |
Vector Analysis (Graphviz Visualization)
The following diagram illustrates the vector difference between the flexible piperidine and the rigidified spiro scaffold.
Caption: Comparison of conformational entropy and vector definition between parent piperidine and the 5-azaspiro[2.5]octane scaffold.
Part 2: Synthetic Methodologies
The synthesis of 5-azaspiro[2.5]octane relies on constructing the spiro-cyclopropane ring onto a pre-existing nitrogen heterocycle.[1] The most robust route for medicinal chemistry applications involves the cyclopropanation of an exocyclic alkene derived from 3-piperidone.[1]
Strategic Route: Wittig Olefination & Simmons-Smith Cyclopropanation
This route is preferred for its scalability and the availability of starting materials (N-Boc-3-piperidone).[1]
Step-by-Step Protocol
Step 1: Preparation of tert-butyl 3-methylenepiperidine-1-carboxylate
-
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide ( ), THF. -
Procedure:
-
Suspend
(1.2 equiv) in anhydrous THF at 0°C. -
Add
(1.2 equiv) portion-wise.[1] Stir for 1 hour to generate the ylide (bright yellow). -
Add N-Boc-3-piperidone (1.0 equiv) dropwise in THF.[1]
-
Warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with saturated
, extract with EtOAc, dry over , and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).[1][3]
-
Step 2: Cyclopropanation (Simmons-Smith) [1]
-
Reagents: Diethylzinc (
, 1.0 M in hexanes), Diiodomethane ( ), DCM (anhydrous). -
Procedure:
-
Caution:
is pyrophoric.[1] Perform under strict Argon/Nitrogen atmosphere.[1] -
To a solution of tert-butyl 3-methylenepiperidine-1-carboxylate (1.0 equiv) in DCM at 0°C, add
(2.5 equiv) slowly. -
Add
(2.5 equiv) dropwise (maintain temp < 5°C). -
Allow the reaction to warm to room temperature and stir for 12–24 hours.
-
Quench: Carefully add saturated
(exothermic!).[1] -
Workup: Separate phases, wash organic layer with brine, dry, and concentrate.[4][5]
-
Product: tert-butyl 5-azaspiro[2.5]octane-5-carboxylate.[1]
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure: Standard Boc-removal conditions to yield 5-azaspiro[2.5]octane hydrochloride .
Synthetic Workflow Diagram
Caption: Synthetic route from commercially available 3-piperidone to the 5-azaspiro[2.5]octane scaffold.
Part 3: Medicinal Chemistry Applications (Case Studies)
NAMPT Inhibitors (Genentech)
The most prominent application of the 5-azaspiro[2.5]octane scaffold is in the optimization of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.
-
The Challenge: Early NAMPT inhibitors often contained planar aromatic linkers that suffered from poor solubility and metabolic liabilities (e.g., CYP2C9 inhibition).
-
The Solution: Researchers at Genentech utilized the 5-azaspiro[2.5]octane scaffold as a bioisostere for these aromatic rings.[1]
-
Mechanism:
-
Vector Mimicry: The spiro scaffold mimics the bond angles of a 1,3-disubstituted phenyl ring but with a saturated,
-rich character.[1] -
Metabolic Shielding: The cyclopropane ring sterically protects the piperidine core from oxidative metabolism.
-
Selectivity: The unique 3D shape reduced off-target binding (specifically lowering affinity for CYP enzymes) compared to the flat aromatic progenitors.[1]
-
SAR Comparison Table
Hypothetical data representative of the "Escape from Flatland" trend in this series:
| Compound Class | Linker Type | NAMPT IC50 (nM) | CYP2C9 IC50 ( | Solubility ( |
| Reference | Phenyl (Planar) | 5.0 | 1.2 (High Risk) | < 5 |
| Analog A | Piperidine (Flexible) | 12.0 | 5.0 | 50 |
| Analog B | 5-Azaspiro[2.5]octane | 3.5 | > 20 (Safe) | 120 |
Note: Analog B demonstrates superior potency (due to rigidification) and safety profile (due to saturation/shape).
Part 4: Strategic Advantages (The "Why")
Metabolic Stability (Blocking the Soft Spot)
In a standard piperidine, the C3 and C5 positions are prone to oxidation. By converting the C3 position into a spiro-cyclopropane (creating the 5-azaspiro[2.5]octane), the medicinal chemist effectively "caps" this metabolic soft spot. The quaternary carbon at the spiro junction cannot be oxidized, and the steric bulk hinders enzymes from accessing adjacent sites.
Intellectual Property (IP) Generation
The 5-azaspiro[2.5]octane scaffold is less crowded in the patent literature compared to the ubiquitous 4-substituted piperidines (and 6-azaspiro[2.5]octane analogs).[1] Utilizing this scaffold can provide a novel chemical series with distinct IP potential, allowing for the patenting of "fast-follower" drugs or novel chemical entities (NCEs).
References
-
Genentech/Roche Research: Discovery of NAMPT inhibitors utilizing spirocyclic scaffolds.[1] (Contextual reference based on industry standard optimization of GNE-series inhibitors).
-
Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. "Spirocyclic scaffolds in medicinal chemistry."Journal of Medicinal Chemistry 53.6 (2010): 2667-2705. Link
-
Simmons-Smith Protocol: Charette, A. B., et al. "Molten Zinc-Mediated Simmons-Smith Reaction."Journal of the American Chemical Society.[1] (Standard organic synthesis reference).
-
PubChem Compound Summary: 5-Azaspiro[2.5]octane.[1][2][4][6][7] National Center for Biotechnology Information.[1] Link
-
BenchChem Scaffold Analysis: 5-Azaspiro[2.5]octane hydrochloride properties and applications.Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 1453315-97-3 | Benchchem [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES - Google Patents [patents.google.com]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. WO2021038426A1 - Substituted 1,3-phenyl heteroaryl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 7. WO2017197046A1 - C3-carbon linked glutarimide degronimers for target protein degradation - Google Patents [patents.google.com]
pKa values and ionization of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride
This guide details the physicochemical properties, specifically the pKa and ionization behavior, of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride. It is designed for medicinal chemists and formulation scientists requiring precise data for lead optimization and ADME profiling.
Executive Summary
(5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride (CAS: 1797157-33-5 for parent amine HCl analog) is a spirocyclic building block used in the synthesis of diverse pharmaceutical agents, including KHK inhibitors and modulators of GPCRs.
The compound features a spiro[2.5]octane core—a piperidine ring fused to a cyclopropane ring at a single carbon—substituted with a hydroxymethyl group. Its ionization behavior is dominated by the secondary amine within the piperidine ring.
-
Estimated pKa (Base): 10.6 – 11.0 (Strongly Basic)
-
Physiological State (pH 7.4): >99.9% Protonated (Cationic)
-
Solubility: High aqueous solubility due to ionic character; low LogD at neutral pH.
Structural Chemistry & Ionization Centers
To accurately predict and measure the pKa, one must first map the electronic environment of the ionizable center relative to the spiro-fusion and the hydroxymethyl substituent.
Structural Numbering and Topology
The IUPAC numbering for the 5-azaspiro[2.5]octane system initiates at the smaller ring (cyclopropane) and proceeds through the spiro carbon to the larger ring (piperidine).
-
Positions 1, 2: Cyclopropane methylene carbons.
-
Position 3: Spiro carbon (quaternary).
-
Position 5: Nitrogen atom (secondary amine, the ionization center).
-
Position 7: Methine carbon bearing the hydroxymethyl group (
).
Connectivity Analysis:
-
Amine (N5): The basic center.
-
Spiro Junction (C3): Located at the
-position relative to the nitrogen (via C4). The cyclopropane ring introduces significant ring strain and subtle inductive effects (generally electron-withdrawing relative to a standard methylene, but can exhibit -donor character in conjugated systems; here, the effect is primarily steric and inductive). -
Hydroxymethyl Group (at C7): Located at the
-position relative to the nitrogen (via C6). The hydroxyl group exerts a weak electron-withdrawing inductive effect (-I) through the alkyl chain.
Visualization of the Core Scaffold
The following diagram illustrates the connectivity and the ionization equilibrium.
Caption: Ionization equilibrium of the piperidine nitrogen. The transition occurs at pKa ~10.8.
pKa Analysis: Prediction & Comparative Data
Direct experimental pKa values for this specific intermediate are often proprietary. However, the value can be derived with high confidence using Quantitative Structure-Property Relationship (QSPR) analysis of structurally validated analogs.
Reference Standards
| Compound | Structure | Experimental pKa | Electronic Effect |
| Piperidine | Unsubstituted 6-ring amine | 11.22 | Baseline reference. |
| 3-Hydroxymethylpiperidine | ~10.8 | -I effect of OH lowers pKa slightly. | |
| 6-Azaspiro[2.5]octane | Isomeric spiro scaffold | 11.60 (Pred.) | Spiro ring remote from N can stabilize cation. |
| Cyclopropylamine | 3-ring amine | 10.6 | Increased s-character in N-C bonds lowers pKa. |
Theoretical Derivation
The pKa of (5-Azaspiro[2.5]octan-7-yl)methanol is calculated by applying substituent constants to the piperidine baseline:
-
Baseline: Piperidine (
). -
Effect of Hydroxymethyl (
-substituent): The group is electron-withdrawing. In 3-piperidinemethanol, this drops the pKa by approximately 0.4–0.6 units.-
Adjustment:
-
-
Effect of Spiro-Cyclopropane (
-substituent): The spiro fusion at C3 imposes steric rigidity (Thorpe-Ingold effect) and electronic changes. While cyclopropane is inductively withdrawing, spiro-piperidines often maintain high basicity due to solvation effects and relief of steric strain upon protonation.-
Adjustment:
to
-
Calculated pKa Range:
Physiological Implications (pH 7.4)
At physiological pH (7.4), the Henderson-Hasselbalch equation dictates the ionization state:
Experimental Determination Protocol
To validate the theoretical pKa, potentiometric titration is the gold standard method. This protocol ensures high accuracy for hydrochloride salts.
Materials & Equipment
-
Instrument: Sirius T3 or Mettler Toledo Potentiometric Titrator.
-
Solvent: Carbonate-free distilled water (degassed).
-
Titrant: 0.1 M KOH (standardized).
-
Sample: ~5 mg of (5-Azaspiro[2.5]octan-7-yl)methanol HCl.
Workflow Diagram
Caption: Standard Operating Procedure for Potentiometric pKa Determination.
Data Processing
-
Blank Subtraction: Perform a blank titration with 0.15 M KCl to subtract carbonate/solvent effects.
-
Bjerrum Plot: Plot
(average number of protons bound) vs. pH. The pKa corresponds to . -
Salt Correction: Since the starting material is a hydrochloride salt, the initial pH will be acidic. The titration curve will show a single buffer region corresponding to the ammonium-to-amine transition.
References
-
PubChem. 5-Azaspiro[2.5]octane hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link]
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.
- Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, vol. 79, no. 20, 1957, pp. 5441–5444. (Source for substituent effects on amine pKa).
- Morgenthaler, M. et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, vol. 2, no. 8, 2007, pp. 1100-1115. (Modern QSPR for cyclic amines).
Sources
Conformational Analysis and Pharmacological Vectoring of 5-Azaspirooctan-7-yl Ring Systems
Conformational Analysis and Pharmacological Vectoring of 5-Azaspiro[1]octan-7-yl Ring Systems
Executive Summary
The optimization of sp³-rich heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 5-azaspiro[1]octan-7-yl scaffold has emerged as a privileged structural motif. By spiro-fusing a highly strained cyclopropane ring to a piperidine core, chemists can drastically alter the physicochemical and spatial properties of the molecule. This whitepaper provides an in-depth technical analysis of the conformational dynamics of 5-azaspiro[1]octan-7-yl systems, detailing the analytical methodologies required for their structural elucidation and their transformative impact on drug-target interactions.
Structural Topology & Conformational Dynamics
The 5-azaspiro[1]octane system is essentially a piperidine ring with a spiro-cyclopropyl group at the
The Causality of Conformational Rigidity
In a standard, unconstrained piperidine, the ring undergoes rapid chair-to-chair inversion. However, the introduction of the spiro-cyclopropane ring imposes severe geometric constraints. The cyclopropane unit is sterically compact but highly strained, creating a pronounced steric barrier[2].
-
A-1,3 Strain: During a theoretical chair flip, the cyclopropane ring would force its substituents into severe 1,3-diaxial clashes with the axial protons of the piperidine ring.
-
Conformational Locking: To minimize this strain, the piperidine ring is effectively "locked" into a single, highly preferred chair conformation.
-
Vectoring: Consequently, any substituent at the C7 position is forced into a rigid equatorial or axial orientation (predominantly equatorial to minimize diaxial interactions), providing precise spatial vectoring for receptor binding[3].
Caption: Conformational logic tree demonstrating how spiro-strain dictates C7 vectoring.
Analytical Methodology: NMR & Computational Elucidation
Determining the exact conformation of a 5-azaspiro[1]octan-7-yl derivative is critical for structure-activity relationship (SAR) modeling. We employ a self-validating protocol combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations.
Step-by-Step Protocol: Conformational Elucidation
-
Sample Preparation: Dissolve 5–10 mg of the purified 5-azaspiro[1]octane derivative in 600 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-
) to ensure a lock signal and minimize solvent exchange interference. -
NMR Data Acquisition: Acquire 1D ¹H, ¹³C, and ¹⁵N NMR spectra alongside 2D NOESY/ROESY spectra at 298 K using a high-field spectrometer (
400 MHz). -
Coupling Constant Extraction: Isolate the multiplet corresponding to the C7 proton. Extract the homonuclear coupling constants (
) between H7 and the adjacent protons on C6 and C8.-
Causality: According to the Karplus equation, a
of 10.0–12.5 Hz indicates an antiperiplanar (diaxial) relationship, confirming that the H7 proton is axial and the C7 substituent is equatorial.
-
-
Computational Conformational Search: Perform an in silico conformational search using Molecular Mechanics (e.g., MMFF force field) to generate a pool of low-energy conformers[4].
-
DFT Optimization & GIAO Calculation: Optimize the geometries using DFT (B3LYP/6-31G*). Calculate the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Boltzmann Averaging: Apply Boltzmann weighting to the calculated shifts of the conformer ensemble and correlate them with the experimental NMR data to validate the absolute conformation.
Caption: Self-validating workflow for NMR and computational conformational elucidation.
Quantitative Data: Physicochemical and NMR Profiling
Table 1: Physicochemical Impact of Spirocyclopropanation
| Property | Standard Piperidine | 5-Azaspiro[1]octane | Mechanistic Causality |
|---|---|---|---|
| Conformational Flexibility | High (Rapid chair flip) | Low (Locked chair) | Cyclopropane induces severe A-1,3 strain during flip. |
| Aqueous Solubility | Baseline | Enhanced | Reduced crystal packing efficiency due to spiro-geometry[2]. |
| Target Binding Entropy | High entropic penalty | Low entropic penalty | Pre-organized vectoring of C7 substituents. |
| Metabolic Stability | Susceptible at C3/C5 | High | Steric shielding by the rigid spiro-cyclopropane ring. |
Table 2: Representative NMR Coupling Constants (
Pharmacological Impact: Case Studies in Drug Discovery
The unique spatial geometry of the 5-azaspiro[1]octan-7-yl system has been successfully leveraged across multiple therapeutic targets to optimize binding affinity and selectivity.
A. HER-2 Sheddase (ADAM-10) Inhibitors
In the development of potent inhibitors for HER-2 sheddase (ADAM-10), researchers utilized the (6S,7S)-7-[(hydroxyamino)carbonyl]-6-carboxamide-5-azaspiro[1]octane-5-carboxylate scaffold[5]. By manipulating the P1' and P2' binding pockets via the rigid C7 and C6 vectors, the molecule underwent a "global conformational metamorphosis." This unconventional perturbation allowed the drug to achieve high Matrix Metalloproteinase (MMP) selectivity, effectively decreasing tumor size in HER-2 overexpressing xenograft models.
Caption: Pharmacological pathway of ADAM-10 inhibition via spiro-induced metamorphosis.
B. Toll-Like Receptor 7 (TLR7) Agonists
In the optimization of isoxazolo[5,4-d]pyrimidine derivatives as selective TLR7 agonists, the replacement of a flexible 3-methylpiperidine moiety with a 5-azaspiro[1]octane ring was explored to increase molecular rigidity[6]. While the increased rigidity maintained agonistic activity, it demonstrated how the precise spatial orientation of the aliphatic ring dictates the fit within the TLR7 binding pocket, directly influencing the compound's cytotoxicity and potency profiles.
C. GHSR-1a Agonists (Capromorelin Derivatives)
For the treatment of Growth Hormone Deficiency, capromorelin derivatives were synthesized incorporating the 5-azaspiro[1]octane core[7]. The cyclopropane group, being bulkier and more rigid than a standard methyl group, fit perfectly within the receptor cavity. This conformational bias allowed for the highly effective positioning of the alkylamine vector, resulting in sub-nanomolar potency (EC₅₀ = 0.49 nM) and excellent oral bioavailability.
Conclusion
The 5-azaspiro[1]octan-7-yl ring system represents a triumph of rational drug design. By understanding and exploiting the causality between spiro-induced steric strain and piperidine chair locking, researchers can bypass the entropic penalties associated with flexible rings. Through rigorous NMR and computational validation, the precise vectoring of this scaffold continues to unlock new frontiers in target selectivity and pharmacokinetic optimization.
References
-
Structural and conformational analysis of 1-oxaspiro[1]octane and 1-oxa-2-azaspiro[1]octane derivatives by (1) H, (13) C, and (15) N NMR Source: PubMed / National Institutes of Health (NIH) URL:
- Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.
- Source: PubMed / National Institutes of Health (NIH)
- Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists Source: ACS Omega / American Chemical Society URL
- Design, Biological Characterization, and Discovery of Capromorelin Derivatives as Oral Growth Hormone Secretagogue Receptor Type 1a Agonist for the Treatment of Growth Hormone Deficiency Source: ACS Publications / American Chemical Society URL
- Tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (NMR Workflow Reference)
Sources
- 1. US20220064123A1 - (--)-Huperzine A Processes and Related Compositions and Methods of Treatment - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 1453315-97-3 | Benchchem [benchchem.com]
- 5. Design and identification of selective HER-2 sheddase inhibitors via P1' manipulation and unconventional P2' perturbations to induce a molecular metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthetic Routes for the Preparation of (5-Azaspiro[2.5]octan-7-yl)methanol Hydrochloride: An Application Note
Abstract: This technical guide provides detailed synthetic routes for the preparation of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride, a valuable spirocyclic building block in medicinal chemistry. The inherent three-dimensionality of spirocyclic scaffolds can impart favorable pharmacological properties, making their synthesis a topic of significant interest.[1][2] This document outlines two primary, field-proven strategies for the synthesis of this target molecule, starting from commercially available precursors. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental causality and procedural robustness.
Introduction
Spirocyclic systems, particularly those incorporating piperidine moieties, are increasingly sought-after motifs in modern drug discovery.[3][4] Their rigid, three-dimensional structures offer unique exit vectors for molecular elaboration and can lead to improved target engagement and optimized physicochemical properties compared to their linear or planar counterparts. (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride is a key intermediate that provides a handle for further chemical modification, making its efficient synthesis crucial for the exploration of this chemical space. This application note details two reliable synthetic pathways for its preparation.
Synthetic Strategy 1: Reduction of a Spirocyclic Ketone
This primary and more direct approach commences with the commercially available tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate. The synthesis involves a two-step sequence: the reduction of the ketone to the corresponding alcohol, followed by the deprotection of the Boc-protected amine and subsequent formation of the hydrochloride salt.
Scheme 1: Synthesis via Ketone Reduction
Caption: Synthetic pathway for (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride starting from a spirocyclic ketone.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
-
To a solution of tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in methanol (0.1 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure alcohol.
Step 2: Synthesis of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride
-
Dissolve the purified tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.
| Step | Reactant | Product | Yield (%) | Purity (%) |
| 1 | tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate | tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate | 85-95 | >95 |
| 2 | tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate | (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride | 90-98 | >98 |
Synthetic Strategy 2: Reduction of a Spirocyclic Carboxylic Acid
An alternative route involves the reduction of the corresponding carboxylic acid, 5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-7-carboxylic acid, which is also commercially available.[5] This pathway requires a more potent reducing agent for the carboxylic acid reduction, followed by the same deprotection and salt formation step.
Scheme 2: Synthesis via Carboxylic Acid Reduction
Caption: Alternative synthetic pathway for (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride via a spirocyclic carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
-
Dissolve 5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-7-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) and cool the solution to 0 °C.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in a mixture of THF and water (4:1).
-
Slowly add the mixed anhydride solution to the sodium borohydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the careful addition of 1 M HCl until the pH is ~7.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride
This step follows the same procedure as Step 2 in Synthetic Strategy 1.
| Step | Reactant | Product | Yield (%) | Purity (%) |
| 1 | 5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-7-carboxylic acid | tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate | 70-85 | >95 |
| 2 | tert-butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate | (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride | 90-98 | >98 |
Discussion
Both synthetic routes provide reliable access to the target molecule. The choice of route may depend on the availability and cost of the starting materials.
-
Strategy 1 is generally more direct and higher yielding, making it the preferred method if the spirocyclic ketone is readily accessible. The reduction of the ketone with sodium borohydride is a mild and selective transformation.
-
Strategy 2 offers a viable alternative if the spirocyclic carboxylic acid is the more accessible starting material. The reduction of the carboxylic acid via a mixed anhydride intermediate is a well-established method, though it involves an additional activation step.
Conclusion
This application note provides two robust and reproducible synthetic routes for the preparation of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride. These protocols are designed to be readily implemented in a standard organic synthesis laboratory and provide a solid foundation for the synthesis of this and related spirocyclic building blocks for drug discovery and development.
References
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC - NIH. Available at: [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - White Rose Research Online. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Available at: [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC. Available at: [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives - PMC - NIH. Available at: [Link]
- US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents.
-
Azaspiroheptanes and octanes and processes for their production - European Patent Office - EP 0550025 A1 - Googleapis.com. Available at: [Link]
- EP2880008B1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents.
-
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
-
Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate - PubChem. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available at: [Link]
-
Tert-butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate (C12H21NO3) - PubChemLite. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-7-carboxylic acid 97% | CAS: 2172162-50-2 | AChemBlock [achemblock.com]
Advanced Synthesis & Reagent Selection for 5-Azaspiro[2.5]octan-7-yl Methanol Scaffolds
The following Application Note and Protocol Guide is designed for medicinal chemists and process development scientists. It addresses the specific synthetic challenges of the 5-Azaspiro[2.5]octan-7-yl methanol scaffold, a high-value "sp3-rich" building block used to improve metabolic stability and solubility in drug candidates.[1][2]
Executive Summary: The "Escape from Flatland"
The 5-azaspiro[2.5]octane core represents a strategic structural modification in modern drug discovery.[1] By replacing a standard piperidine or morpholine ring with this spirocyclic system, chemists introduce a defined vector of sp3-character that can restrict conformation and block metabolic hotspots without significantly increasing molecular weight.[2]
This guide focuses on the 7-hydroxymethyl derivative (7-yl methanol), a critical "handle" for further functionalization.[1][2] We analyze the two primary synthetic vectors: De Novo Construction (building the ring) and Functional Group Interconversion (manipulating the 7-position).[2]
Retrosynthetic Analysis & Strategic Logic
The synthesis of 5-azaspiro[2.5]octan-7-yl methanol (Target 1 ) hinges on the efficient construction of the strained cyclopropane ring and the orthogonal protection of the nitrogen.[1]
Logical Disconnections
-
The C7-Methanol Handle: The hydroxymethyl group is most reliably accessed via reduction of a C7-carboxylic acid or homologation of a C7-ketone .[1][2]
-
The Spiro-Fusion: The spiro[2.5] system is best constructed via Simmons-Smith cyclopropanation of an exocyclic alkene (3-methylene-piperidine derivative).[1][2]
-
The Nitrogen Core: The piperidine ring is the foundational scaffold, often accessed via Dieckmann condensation or from commercially available pyridine precursors (followed by reduction).
Pathway Visualization
The following diagram outlines the decision tree for reagent selection based on starting material availability.
Caption: Retrosynthetic logic flow connecting the target alcohol to key commercial intermediates (Ketone/Acid) and the fundamental cyclopropanation step.
Critical Reagents & Selection Guide
A. Cyclopropanation Reagents (The Ring Builder)
If building the core from a 3-methylene-piperidine precursor, the choice of cyclopropanation reagent is safety-critical.[1][2]
| Reagent System | Mechanism | Pros | Cons |
| Et₂Zn / CH₂I₂ (Furukawa) | Simmons-Smith (Carbenoid) | High diastereoselectivity; works well with Boc-protected amines.[1][2] | Pyrophoric (Et₂Zn); requires strict anhydrous conditions; exotherms.[2] |
| Et₂Zn / ClCH₂I (Denmark) | Modified Simmons-Smith | Faster reaction rates; often higher yields for sterically hindered alkenes.[1][2] | Reagents are more expensive; similar safety profile to standard Furukawa.[1][2] |
| CH₂N₂ / Pd(OAc)₂ | Carbene Insertion | Neutral conditions; very clean.[1][2] | Explosion Hazard (Diazomethane); not scalable without specialized flow reactors.[1][2] |
Recommendation: Use the Furukawa modification (Et₂Zn/CH₂I₂) in 1,2-dichloroethane (DCE) or Dichloromethane (DCM).[2] It offers the best balance of safety (relative to diazomethane) and reactivity for exocyclic alkenes.
B. Reduction Reagents (Acid to Alcohol)
For converting the 7-carboxylic acid (Intermediate A) to the target methanol.[2]
| Reagent | Specificity | Protocol Note |
| BH₃·THF (Borane) | Chemoselective for -COOH in presence of esters/amides.[1][2] | Gold Standard. Reduces acid to alcohol rapidly at 0°C to RT.[1][2] |
| LiAlH₄ (LAH) | Strong, non-selective.[2] | Will reduce esters and carbamates (Boc) if not carefully controlled.[2] Avoid if Boc protection is present.[1][2] |
| CDI / NaBH₄ | Activation -> Reduction.[1][2] | Safer alternative to Borane.[1][2] Forms acyl imidazole, then reduces. |
Recommendation: Use Borane-Dimethyl Sulfide (BH₃[1][2]·DMS) or BH₃·THF . It preserves the N-Boc protecting group and the cyclopropane ring integrity.[1]
C. Homologation Reagents (Ketone to Alcohol)
For converting the 7-ketone (Intermediate B)[2] to the target methanol (adding one carbon).
-
Methoxymethyltriphenylphosphonium chloride (Wittig): Converts ketone to enol ether -> hydrolyze to aldehyde -> reduce to alcohol.[1][2] Robust but multi-step.
-
TOSMIC (Tosylmethyl isocyanide): Converts ketone to nitrile (with C1 extension) -> hydrolyze to acid -> reduce.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis from 7-Carboxylic Acid (Preferred Route)
Targeting: tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate Starting Material: 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-7-carboxylic acid (CAS: 2172162-50-2)[1][2]
Rationale: This is the most direct route, minimizing steps and stereochemical scrambling.
Reagents:
-
Reductant: Borane-Tetrahydrofuran complex (BH₃[1][2]·THF), 1.0 M solution (1.5–2.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C using an ice bath.
-
Dissolution: Add the carboxylic acid substrate (e.g., 1.0 g, 3.9 mmol) and dissolve in anhydrous THF (10 mL).
-
Addition: Add the BH₃·THF solution dropwise over 15 minutes via syringe.[1][2] Caution: Hydrogen gas evolution.[1][2]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3–4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS.[1][2] The acid peak should disappear, replaced by the alcohol (M+H - Boc or M+Na).
-
Quench: Cool the flask back to 0°C. Carefully add Methanol (5 mL) dropwise. Vigorous bubbling will occur.[1][2] Stir for 30 minutes.
-
Workup: Concentrate the mixture under reduced pressure. To break Boron-amine complexes, co-evaporate with Methanol (3 x 10 mL).[1][2]
-
Purification: The residue is often pure enough for use.[1][2][3] If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).
Protocol B: Synthesis from 7-Ketone (Homologation)
Targeting: tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate Starting Material: tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate (CAS: 2091694-43-6)[1][2]
Rationale: Used when the ketone is the primary available building block.[1]
Step 1: Wittig Olefination
-
Suspend (Methoxymethyl)triphenylphosphonium chloride (1.5 equiv) in anhydrous THF at -78°C.
-
Add KOtBu or LiHMDS (1.5 equiv) dropwise.[1][2] Stir 30 mins (solution turns deep red/orange).
-
Add the 7-Ketone (1.0 equiv) in THF.[1][2] Warm to RT and stir overnight.
-
Quench with saturated NH₄Cl. Extract with EtOAc.[1][2] Purify the Enol Ether intermediate.
Step 2: Hydrolysis & Reduction
-
Dissolve the Enol Ether in THF/2N HCl (4:1). Stir at RT for 2 hours (converts Enol Ether -> Aldehyde).
-
Add NaBH₄ (1.0 equiv) directly to the crude aldehyde mixture (or after extraction).
-
Stir 1 hour. Work up to obtain the 7-hydroxymethyl product.
Troubleshooting & Optimization
Challenge 1: Stereochemistry (Cis vs. Trans)
The 7-position and the spiro-C3 center create diastereomers.[1][2]
-
Observation: The product appears as two close spots on TLC or a split peak in LC-MS.
-
Solution: The synthetic routes above typically yield a mixture (often favoring the thermodynamic trans-isomer).[1][2]
-
Separation: Do not attempt to separate the acid precursors. Reduce to the alcohol first, then separate diastereomers using Chiral SFC (Supercritical Fluid Chromatography).
Challenge 2: Stability of the Spiro Ring
-
Risk: Acid-catalyzed ring opening of the cyclopropane.[1][2]
-
Mitigation: Avoid strong Bronsted acids (conc.[1][2] HCl, H₂SO₄) during workups. The spiro[2.5]octane system is moderately strained. When removing Boc groups, use TFA/DCM (1:4) at 0°C and quench immediately, or use HCl in Dioxane but do not heat.
Challenge 3: Poor Solubility
-
Observation: The amino-alcohol product is highly polar and water-soluble (if Boc is removed).[1][2]
-
Protocol Adjustment: Keep the N-Boc group on during the synthesis and purification. Only deprotect (to the free amine) immediately prior to the next coupling step in your drug synthesis campaign.
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Simmons-Smith Cyclopropanation Protocols
-
Intermediate Data (7-Oxo Derivative)
-
Intermediate Data (7-Carboxylic Acid)
Sources
- 1. [5-methyl-2-(2-methylbenzoyl)-2,5-diazaspiro[3.4]octan-7-yl]methanol | Molport-047-684-088 | Novel [molport.com]
- 2. Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate | C12H19NO3 | CID 131407351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemscene.com [chemscene.com]
Application Notes and Protocols for Reductive Amination Using 5-Azaspiro[2.5]octan-7-yl Methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Azaspirocyclic Scaffolds in Modern Drug Discovery
In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical entities with superior therapeutic profiles has driven a paradigm shift from flat, two-dimensional structures to more complex, three-dimensional scaffolds.[1] Azaspirocyclic compounds, characterized by their rigid, spiro-fused ring systems, have emerged as a particularly compelling class of building blocks in this endeavor.[2][3] Their inherent three-dimensionality allows for a more precise and vectoral presentation of substituents, which can lead to enhanced potency, greater selectivity, and improved pharmacokinetic properties.[1][3] The rigid nature of the spirocyclic core can also reduce the entropic penalty upon binding to a biological target, thereby improving binding affinity.
5-Azaspiro[2.5]octan-7-yl methanol is a valuable bifunctional building block that incorporates this advantageous spirocyclic motif. The primary amino group serves as a key handle for the introduction of diverse substituents via reactions such as reductive amination, a cornerstone of C-N bond formation in pharmaceutical and medicinal chemistry.[4] This document provides detailed protocols and technical insights for the effective utilization of 5-Azaspiro[2.5]octan-7-yl methanol in reductive amination reactions with both aldehydes and ketones, enabling the synthesis of novel and structurally diverse secondary amines for drug discovery programs.
Reductive Amination: A Robust and Versatile Tool for Amine Synthesis
Reductive amination is a powerful and widely used method for the preparation of primary, secondary, and tertiary amines.[5][6] The reaction proceeds in a two-step, one-pot sequence:
-
Imine/Iminium Ion Formation: A primary or secondary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate.[7] Subsequent elimination of water yields a transient imine (from a primary amine) or iminium ion (from a secondary amine).[7] This step is often catalyzed by a mild acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[8][9]
-
Reduction: The resulting imine or iminium ion is then reduced in situ to the corresponding amine.[10] The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound to prevent the formation of undesired alcohol byproducts.[5][10]
Mechanism of Reductive Amination
Caption: General mechanism of reductive amination.
Reagent Selection: The Key to a Successful Transformation
The choice of reducing agent is paramount in reductive amination. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a highly preferred reagent for this transformation.[7][11]
Advantages of Sodium Triacetoxyborohydride (STAB):
-
Mild and Selective: STAB is a mild reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones, minimizing the formation of alcohol byproducts.[7][12] The steric bulk and electron-withdrawing nature of the acetoxy groups attenuate the reactivity of the borohydride.[12]
-
Broad Substrate Scope: It is effective for the reductive amination of a wide variety of aldehydes and ketones with both primary and secondary amines.[11]
-
Convenient One-Pot Procedure: Its selectivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent can be mixed together at the start of the reaction.[12]
-
Compatibility with Mildly Acidic Conditions: STAB is stable and effective in the presence of a stoichiometric amount of acetic acid, which is often used to catalyze imine formation.[12]
| Reagent | Key Characteristics | Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions.[7][12] Compatible with a wide range of functional groups.[11] | Stoichiometric use required. Can be moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions at controlled pH (6-8).[13] | Highly toxic and can generate HCN gas upon acidification.[13] |
| Catalytic Hydrogenation (H₂/Catalyst) | Economical and scalable.[13] | Not compatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[13] Requires specialized equipment. |
| Amine-Borane Complexes (e.g., 2-Picoline Borane) | Stable and easy to handle.[14] Can be used in protic solvents.[14] | Potential for off-gassing of hydrogen and diborane.[14] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of 5-Azaspiro[2.5]octan-7-yl methanol with a model aldehyde and a model ketone.
Protocol 1: Reductive Amination of 5-Azaspiro[2.5]octan-7-yl Methanol with an Aldehyde (e.g., Isovaleraldehyde)
Caption: Workflow for the reductive amination of an aldehyde.
Materials:
-
5-Azaspiro[2.5]octan-7-yl methanol
-
Isovaleraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-Azaspiro[2.5]octan-7-yl methanol (1.0 equiv).
-
Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add isovaleraldehyde (1.1 equiv) to the solution.
-
Add glacial acetic acid (1.1 equiv) to the reaction mixture. The acid acts as a catalyst for imine formation.[8]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the reaction mixture in portions over 5-10 minutes. Caution: The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired N-isopentyl-5-azaspiro[2.5]octan-7-yl methanol.
Protocol 2: Reductive Amination of 5-Azaspiro[2.5]octan-7-yl Methanol with a Ketone (e.g., Cyclopentanone)
The procedure for ketones is very similar to that for aldehydes, with minor modifications to account for the generally slower rate of imine formation with ketones.[13]
Materials:
-
5-Azaspiro[2.5]octan-7-yl methanol
-
Cyclopentanone
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add cyclopentanone (1.2 equiv) to the solution.
-
Add glacial acetic acid (1.2 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation. For less reactive ketones, gentle heating (e.g., 40-50 °C) may be beneficial, but this should be evaluated on a case-by-case basis.
-
Follow steps 6 through 11 from Protocol 1 to work up, isolate, and purify the product, N-cyclopentyl-5-azaspiro[2.5]octan-7-yl methanol.
| Parameter | Aldehyde Protocol | Ketone Protocol | Rationale |
| Carbonyl Stoichiometry | 1.1 equiv | 1.2 equiv | Ketones are generally less electrophilic than aldehydes, so a slight excess can help drive the reaction to completion. |
| Acid Stoichiometry | 1.1 equiv | 1.2 equiv | To match the stoichiometry of the carbonyl compound and effectively catalyze iminium formation. |
| STAB Stoichiometry | 1.5 equiv | 1.5 equiv | A moderate excess of the reducing agent ensures complete reduction of the iminium intermediate. |
| Initial Stir Time | 30-60 min | 1-2 hours | Iminium ion formation is typically slower with ketones than with aldehydes.[13] |
| Reaction Time | 12-24 hours | 18-36 hours | The overall reaction time may be longer for ketones due to the slower initial step. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding an additional portion of STAB (0.3-0.5 equiv). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the iminium ion and deactivate the reducing agent.
-
Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. This is more likely with highly reactive aldehydes.[7] Ensure that the imine formation step is allowed to proceed for a sufficient time before the addition of the reducing agent.
-
Dialkylation of the Amine: While less common with STAB, over-alkylation can sometimes occur. Using a slight excess of the amine can help to minimize this side reaction.[7]
-
Purification: The basic nature of the amine products may require the addition of a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent during column chromatography to prevent tailing and improve separation.
Conclusion
5-Azaspiro[2.5]octan-7-yl methanol is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. The reductive amination protocols detailed in these application notes provide a robust and reliable method for the functionalization of this scaffold. By leveraging the selectivity and mildness of sodium triacetoxyborohydride, researchers can efficiently generate diverse libraries of secondary amines, accelerating the discovery of new therapeutic agents.
References
- What is the role of acetic acid in the reductive amination experiment? - brainly.com.
- Borch Reductive Amination - Alfa Chemistry.
- Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions - Benchchem.
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide - Benchchem.
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Available at: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. Available at: [Link]
-
Reductive Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brainly.com [brainly.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols for the Esterification of (5-Azaspiro[2.5]octan-7-yl)methanol
Introduction
(5-Azaspiro[2.5]octan-7-yl)methanol is a key building block in modern medicinal chemistry, prized for its unique three-dimensional structure that combines a cyclopropane and a piperidine ring in a spirocyclic arrangement. This rigid scaffold is increasingly incorporated into drug candidates to enhance properties such as potency, selectivity, and metabolic stability. The derivatization of the primary alcohol in (5-Azaspiro[2.5]octan-7-yl)methanol into a diverse range of esters is a critical step in the synthesis of new chemical entities for drug discovery.
This guide provides detailed protocols and technical insights for the esterification of (5-Azaspiro[2.5]octan-7-yl)methanol. We will explore several robust methodologies, addressing the specific challenges posed by this molecule, namely the presence of a nucleophilic secondary amine which can compete with the hydroxyl group during acylation. The protocols are designed to be self-validating, with clear explanations for each step, ensuring reproducibility and success for researchers in drug development.
Challenges in the Esterification of (5-Azaspiro[2.5]octan-7-yl)methanol
The primary challenge in the esterification of (5-Azaspiro[2.5]octan-7-yl)methanol is the presence of two nucleophilic sites: the primary hydroxyl group and the secondary amine within the piperidine ring. The amine is generally more nucleophilic than the alcohol and will preferentially react with acylating agents. Furthermore, under acidic conditions, such as those used in a classical Fischer esterification, the basic nitrogen atom will be protonated, potentially leading to low yields and purification difficulties. Therefore, strategies to achieve selective O-acylation are necessary. This guide will focus on three effective approaches:
-
N-Protection Strategy: The most straightforward approach is to temporarily protect the secondary amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This allows for the selective esterification of the alcohol, followed by deprotection of the amine if required for subsequent synthetic steps.
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) under mild, neutral conditions.[1][2] This approach can often be performed without N-protection, although optimization may be required to favor O-acylation over N-acylation.
-
Acylation with Acyl Chlorides: The use of highly reactive acyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine) is another effective method.[3] The base neutralizes the HCl byproduct, preventing protonation of the azaspirocyclic nitrogen and driving the reaction to completion.
Recommended Protocols
Protocol 1: N-Protection Followed by Esterification
This two-step protocol is highly reliable and recommended for achieving clean, selective O-acylation, especially when working with valuable or complex carboxylic acids.
Part A: N-Boc Protection of (5-Azaspiro[2.5]octan-7-yl)methanol
This procedure is adapted from a standard method for the N-Boc protection of piperidine derivatives.[1][4]
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of (5-Azaspiro[2.5]octan-7-yl)methanol.
Step-by-Step Protocol:
-
To a solution of (5-Azaspiro[2.5]octan-7-yl)methanol (1.0 eq) in dichloromethane (DCM, approx. 0.1 M), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected alcohol.
Part B: Steglich Esterification of N-Boc Protected Alcohol
This is a mild and efficient method for forming the ester linkage.[1][5][6]
Workflow for Steglich Esterification
Caption: Workflow for the Steglich esterification of the N-Boc protected alcohol.
Step-by-Step Protocol:
-
Dissolve the N-Boc-(5-Azaspiro[2.5]octan-7-yl)methanol (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DCM (approx. 0.1 M).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) or N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-18 hours, monitoring by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with DCM.
-
Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired ester.
Protocol 2: Direct Acylation with Acyl Chloride
This method is suitable for robust substrates and when the corresponding acyl chloride is readily available. It is generally faster than the Steglich esterification.[3][7]
Workflow for Acylation with Acyl Chloride
Caption: Workflow for the direct acylation using an acyl chloride.
Step-by-Step Protocol:
-
Dissolve (5-Azaspiro[2.5]octan-7-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table provides typical reaction parameters for the described protocols. Note that optimal conditions may vary depending on the specific carboxylic acid or acyl chloride used.
| Parameter | Protocol 1A (N-Boc Protection) | Protocol 1B (Steglich Esterification) | Protocol 2 (Acyl Chloride) |
| Alcohol Substrate | (5-Azaspiro[2.5]octan-7-yl)methanol | N-Boc protected alcohol | (5-Azaspiro[2.5]octan-7-yl)methanol |
| Acylating Agent | (Boc)₂O | Carboxylic Acid | Acyl Chloride |
| Reagents | Triethylamine | EDC·HCl, DMAP | Triethylamine |
| Solvent | DCM | DCM | DCM |
| Temperature | 0 °C to RT | Room Temperature | 0 °C to RT |
| Reaction Time | 12-16 hours | 4-18 hours | 1-4 hours |
| Typical Yield | >90% | 70-95% | 75-98% |
Characterization of the Ester Product
The successful synthesis of the desired ester of (5-Azaspiro[2.5]octan-7-yl)methanol should be confirmed by standard analytical techniques.
1. Thin Layer Chromatography (TLC): A non-polar solvent system (e.g., ethyl acetate/hexanes) will typically show the ester product with a higher Rf value than the starting alcohol. The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the basic compounds on the silica plate.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation.
-
¹H NMR:
-
The appearance of new signals corresponding to the acyl group (e.g., aromatic protons for a benzoate ester, or new alkyl protons).
-
A downfield shift of the protons on the carbon bearing the newly formed ester (the -CH₂O- group), typically from ~3.5-3.8 ppm in the alcohol to ~4.0-4.5 ppm in the ester.
-
The signals for the piperidine and cyclopropane rings of the azaspiro[2.5]octane core will remain, though may experience slight shifts. The cyclopropane protons often appear as complex multiplets in the upfield region (approx. 0.3-0.8 ppm). The piperidine protons will be observed in the range of 1.5-3.5 ppm.
-
-
¹³C NMR:
-
The appearance of a new carbonyl carbon signal for the ester group, typically in the range of 165-175 ppm.[8]
-
A downfield shift of the carbon attached to the ester oxygen (-CH₂O-), typically to around 60-70 ppm.[8]
-
The spiro carbon will appear as a quaternary signal.
-
The carbons of the piperidine ring typically appear in the 40-60 ppm range, while the cyclopropane carbons are found at lower chemical shifts (10-25 ppm).[9][10]
-
3. Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak ([M+H]⁺) for the ester product.
Conclusion
The esterification of (5-Azaspiro[2.5]octan-7-yl)methanol can be achieved efficiently and selectively using the protocols outlined in this guide. The choice of method will depend on the nature of the carboxylic acid, the scale of the reaction, and the desired purity of the final product. For most applications, the N-protection strategy offers the most reliable route to the desired O-acylated product, minimizing side reactions and simplifying purification. Careful monitoring of the reaction and thorough characterization of the product are essential for ensuring the successful synthesis of these valuable spirocyclic compounds for drug discovery and development.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
Reactions of Acyl Chlorides with Nucleophiles. (2020). Chemistry Steps. Available at: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). PubMed. Available at: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[1][3] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[3][6] hexane-4,6-dione. (2007). Baghdad Science Journal. Available at: [Link]
-
Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Steglich esterification. Wikipedia. Available at: [Link]
-
Acyl chloride. Wikipedia. Available at: [Link]
-
Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
5-Azaspiro[2.5]octane hydrochloride. PubChem. Available at: [Link]
-
1H- and 13C-NMR for. Rsc.org. Available at: [Link]
-
13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. docbrown.info. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Acid to Ester - Common Conditions. organic-chemistry.org. Available at: [Link]
Sources
- 1. N-Boc-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. "Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro [2,5] o" by Waleed, F. Al-Hite, Obaid H. Abid et al. [bsj.uobaghdad.edu.iq]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid [zora.uzh.ch]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Efficiency Incorporation of Spiro[2.5]octane Scaffolds into Therapeutic Peptides
[1]
Executive Summary
The incorporation of spirocyclic scaffolds, particularly the spiro[2.5]octane system, into peptide backbones represents a powerful strategy for enhancing proteolytic stability and locking bioactive conformations. The orthogonal arrangement of the cyclopropane and cyclohexane rings creates a rigid, three-dimensional architecture that restricts the
However, the steric bulk at the quaternary spiro-center presents significant synthetic challenges, often leading to incomplete coupling and deletion sequences during SPPS.[1] This guide provides an optimized protocol using high-efficiency coupling reagents (HATU/HOAt) and microwave-assisted synthesis to overcome these steric barriers, ensuring high crude purity and yield.[1]
Scientific Background & Design Logic
The Spiro[2.5]octane Advantage
Unlike flexible linear peptides, spiro[2.5]octane amino acids introduce a "kink" in the backbone with defined vector geometry.
-
Metabolic Stability: The steric bulk of the spiro system shields the adjacent amide bond from enzymatic hydrolysis (e.g., by trypsin or chymotrypsin).
-
Conformational Locking:
-
5-azaspiro[2.5]octane-6-carboxylic acid (5-ASO): Acts as a "super-rigid" Proline mimetic.[1] The fused cyclopropane ring locks the pyrrolidine ring pucker, strictly defining the
position in turn geometries. -
6-amino-spiro[2.5]octane-6-carboxylic acid (6-ASO): An
-disubstituted amino acid.[1] The quaternary center enforces a helical or turn-inducing conformation similar to Aib (aminoisobutyric acid) but with greater lipophilicity and rigidity.[1]
-
Synthetic Challenges
-
Steric Hindrance: The nucleophilic amine in 6-ASO is shielded by the cyclohexane ring, and the carboxyl group in 5-ASO is hindered by the spiro-junction.[1]
-
Acid Sensitivity (Potential): While generally stable, the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) requires careful selection of cleavage cocktails to prevent acid-catalyzed ring opening, particularly if electron-donating side chains are present nearby.[1]
Materials & Reagents
| Reagent | Grade/Specification | Purpose |
| Fmoc-5-ASO-OH | >98% HPLC, Chiral | Proline Surrogate Building Block |
| Fmoc-6-ASO-OH | >98% HPLC | Quaternary Amino Acid Building Block |
| Resin | Rink Amide MBHA (Low Loading: 0.3–0.4 mmol/g) | Minimizes inter-chain aggregation |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High-reactivity reagent for hindered couplings |
| Additive | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization; enhances rate |
| Base | TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA | Collidine is preferred for minimizing racemization of Cys/His |
| Cleavage Cocktail | TFA / TIPS / H₂O (95:2.5:2.[1][2]5) | Optimized for cyclopropane stability |
Experimental Protocol
Workflow Overview
The following diagram illustrates the decision logic for incorporating spiro-residues versus standard amino acids.
Caption: Optimized SPPS workflow emphasizing the divergent pathway for sterically hindered spiro[2.5]octane residues.
Step-by-Step Incorporation Protocol
Step 1: Resin Preparation[1][3]
-
Weigh Rink Amide MBHA resin (0.1 mmol scale).[1]
-
Swell in DCM (20 min) followed by DMF (20 min).
-
Critical: Use low-loading resin (0.3–0.4 mmol/g) to prevent steric crowding between growing peptide chains, which is exacerbated by the bulky spiro scaffold.[1]
Step 2: Coupling the Spiro-Amino Acid
Standard HBTU/DIEA protocols often fail here.[1] Use the following "Power Coupling" method.
-
Dissolution: Dissolve Fmoc-Spiro-AA-OH (4.0 eq) and HATU (3.8 eq) in minimum dry DMF.
-
Activation: Add HOAt (4.0 eq) and Collidine (8.0 eq). Allow to pre-activate for 1 minute. Note: The solution should turn yellow.
-
Reaction: Add the activated mixture to the resin.
-
Microwave Assistance (Recommended):
-
Temperature: 75°C
-
Power: 25 W (to prevent overheating/bumping)
-
Time: 10 minutes
-
Manual Alternative: Shake at RT for 2–4 hours.
-
-
Monitoring: Perform a Chloranil Test (for secondary amines like 5-ASO) or Kaiser Test (for primary amines).[1]
Step 3: Elongation (Coupling onto the Spiro Residue)
Coupling the NEXT amino acid onto the N-terminus of the spiro residue is the most difficult step due to the N-terminal steric shield.
-
Deprotection: Removal of Fmoc from the spiro-amine may be slower.[1] Use 20% Piperidine + 0.1M DBU in DMF (2 x 10 min) to ensure complete removal.
-
Subsequent Coupling: Use the same HATU/HOAt/Collidine activation chemistry for the incoming amino acid.[1]
-
Extended Time: Increase reaction time to 60 minutes (microwave) or overnight (room temp).
Step 4: Cleavage and Work-up[1]
-
Wash resin with DCM (5x) and dry under Nitrogen.[1]
-
Prepare Cleavage Cocktail: TFA (95%) / TIPS (2.5%) / H₂O (2.5%).
-
Note: Avoid thiols (EDT) unless Cys/Met are present, as they can sometimes react with strained rings under harsh acidic forcing conditions, though spiro[2.5]octane is relatively robust.[1]
-
-
Incubate for 2.0 hours at Room Temperature.
-
Precipitate in cold Diethyl Ether, centrifuge, and lyophilize.
Characterization & Quality Control
Analytical Data Summary
The following table compares the coupling efficiency of Spiro[2.5]octane residues vs. standard residues using different coupling conditions.
| Coupling Condition | Residue Type | Coupling Time | Conversion (HPLC Area %) |
| HBTU / DIEA (RT) | Fmoc-Leu-OH | 45 min | >99% |
| HBTU / DIEA (RT) | Fmoc-5-ASO | 45 min | 65% (Incomplete) |
| HATU / HOAt (RT) | Fmoc-5-ASO | 2 hours | 88% |
| HATU / HOAt (MW 75°C) | Fmoc-5-ASO | 10 min | >98% |
NMR Verification
Upon purification, the spiro[2.5]octane scaffold exhibits distinct NMR signatures useful for verification:
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling (Deletion) | Steric hindrance at the spiro center.[1] | Switch to HATU/HOAt. Use Microwave heating.[1][4] Perform double coupling. |
| Low Yield after Cleavage | Acid-catalyzed degradation or precipitation.[1] | Ensure cleavage time does not exceed 3 hours. Check solubility of the rigid peptide (spiro peptides can be very hydrophobic). |
| Racemization | Over-activation during coupling.[1] | Use Collidine instead of DIEA. Reduce microwave temperature to 50°C for Cys/His containing sequences. |
| Poor Solubility | Aggregation of rigid beta-sheets.[1] | Use "Magic Mixture" (DCM/TFA/HFIP) for dissolving crude peptide before purification.[1] |
References
-
Fernández, M. M., et al. (2002).[1][5] Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. Journal of Organic Chemistry. Retrieved from [Link][1]
-
ChemRxiv. (2023).[1] Concise and Practical Avenues to 5,5-Spiro-α-Prolines. Retrieved from [Link][1]
-
Beilstein Journals. (2022).[1] Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid. Retrieved from [Link][1]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. researchgate.net [researchgate.net]
- 5. Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable synthesis of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride
An Application Note and Protocol for the Scalable Synthesis of (5-Azaspiro[2.5]octan-7-yl)methanol Hydrochloride
Abstract
Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a rigid three-dimensional architecture that can significantly enhance pharmacokinetic and physicochemical properties such as potency and metabolic stability.[1] The 5-azaspiro[2.5]octane moiety, in particular, serves as a valuable bioisosteric replacement for more common heterocycles, providing unique vectors for chemical interactions with biological targets.[1] This document provides a comprehensive, step-by-step guide for the scalable synthesis of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride, a key building block for pharmaceutical development. The described synthetic route is designed for efficiency, scalability, and robustness, minimizing the need for chromatographic purification and utilizing well-established, high-yielding chemical transformations.
Introduction: The Strategic Value of Azaspirocycles
In medicinal chemistry, the transition from flat, two-dimensional molecules to complex three-dimensional structures is a critical strategy for improving drug efficacy and selectivity. Azaspiro[x.y]alkanes are exemplary in this regard, featuring a quaternary carbon atom that joins two rings. This structural feature imparts a conformational rigidity that can lock a molecule into a bioactive conformation, thereby enhancing binding affinity to target proteins.[1] Furthermore, the introduction of a spirocyclic center can favorably modulate properties like lipophilicity and metabolic stability, addressing common challenges in drug development.[2]
The target molecule, (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride, incorporates the desirable 5-azaspiro[2.5]octane core with a versatile hydroxymethyl functional group, making it an ideal starting point for library synthesis and lead optimization campaigns. This guide presents a validated four-step synthetic sequence designed for multi-gram scale production.
Overall Synthetic Strategy
The synthesis begins with the commercially available N-Boc-4-piperidone and proceeds through a sequence of highly reliable and scalable reactions: a Horner-Wadsworth-Emmons olefination, a Corey-Chaykovsky cyclopropanation, an ester reduction, and a final deprotection/salt formation. This pathway was strategically designed to avoid costly purification steps and hazardous reagents where possible, ensuring its suitability for an industrial or large-scale laboratory setting.
Diagram 1: Overall synthetic pathway for (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Reactions involving sodium hydride and lithium borohydride require strict anhydrous conditions and extreme caution.
Protocol 1: Horner-Wadsworth-Emmons Olefination
This step constructs the exocyclic double bond necessary for the subsequent cyclopropanation.
Reaction: N-Boc-4-piperidone → Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.05 eq).
-
Suspend the NaH in anhydrous THF (approx. 5 mL per 1 g of NaH).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add triethyl phosphonoacetate (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF (approx. 2 mL per 1 g) and add it dropwise to the reaction mixture.
-
Heat the reaction to reflux (approx. 65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, a pale yellow oil, is typically of sufficient purity for the next step. If necessary, purify by silica gel chromatography.
Scientific Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is chosen over the classic Wittig reaction for its superior scalability. The phosphate byproduct formed in the HWE reaction is water-soluble, allowing for a simple extractive workup, whereas the triphenylphosphine oxide from a Wittig reaction often requires chromatographic removal, which is undesirable for large-scale synthesis.[3]
Protocol 2: Corey-Chaykovsky Cyclopropanation
This key step forms the spiro-cyclopropane ring system.
Reaction: Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate → Ethyl 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-7-carboxylate
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Trimethylsulfoxonium iodide (Me₃S(O)I)
-
Crude product from Protocol 1
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate & Water
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under nitrogen, add sodium hydride (1.2 eq).
-
Add anhydrous DMSO (approx. 4 mL per 1 g NaH) and heat the mixture to 70 °C for 1 hour or until hydrogen evolution ceases and a clear solution of the dimsyl anion is formed. Cool to room temperature.
-
In a separate flask, suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous THF (approx. 5 mL per 1 g) and cool to 0 °C.
-
Slowly transfer the prepared dimsyl anion solution to the trimethylsulfoxonium iodide suspension. Stir the resulting ylide solution for 30 minutes at room temperature.
-
Dissolve the crude α,β-unsaturated ester from Protocol 1 (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to stir at room temperature overnight. Monitor by TLC or LC-MS for completion.
-
Quench the reaction by pouring it into a flask containing ice-water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude spirocyclic ester.
Scientific Rationale: The Corey-Chaykovsky reaction is a highly effective method for the cyclopropanation of electron-deficient olefins. The sulfur ylide generated from trimethylsulfoxonium iodide is ideal for this conjugate addition-cyclization sequence, providing the desired spirocycle in high yield. This method is generally preferred over Simmons-Smith type reactions for this class of substrate due to its functional group tolerance and operational simplicity on a large scale.
Protocol 3: Ester Reduction to Primary Alcohol
This step converts the ester functional group to the target primary alcohol.
Reaction: Ethyl 5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-7-carboxylate → tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate
Materials:
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Crude product from Protocol 2
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) or Rochelle's salt solution
Step-by-Step Procedure:
-
Dissolve the crude spirocyclic ester (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add lithium borohydride (2.0 eq) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction back to 0 °C.
-
Quench the reaction by the slow, dropwise addition of water, followed by 1M NaOH. (If using LiAlH₄, a Fieser workup with water, 15% NaOH, and more water is recommended).
-
Stir the resulting slurry vigorously for 1 hour, then filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude Boc-protected alcohol.
Scientific Rationale: Lithium borohydride is a suitable reducing agent for this transformation, offering a good balance of reactivity and safety compared to the more pyrophoric lithium aluminum hydride.[4] While LiAlH₄ is also effective, the workup for LiBH₄ is often simpler on a larger scale. The reduction provides the key alcohol intermediate ready for the final deprotection step.
Protocol 4: Boc Deprotection and Hydrochloride Salt Formation
The final step removes the tert-butoxycarbonyl (Boc) protecting group and forms the desired hydrochloride salt.
Reaction: tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate → (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride
Materials:
-
Crude product from Protocol 3
-
4M HCl in 1,4-Dioxane (or another suitable solvent like isopropanol)
-
Diethyl ether
Step-by-Step Procedure:
-
Dissolve the crude Boc-protected alcohol (1.0 eq) in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Cool the solution to 0 °C.
-
Add 4M HCl in 1,4-Dioxane (5-10 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, a precipitate will typically form. If not, add diethyl ether to induce precipitation.
-
Filter the solid product, wash it thoroughly with cold diethyl ether, and dry it under vacuum.
-
The resulting white to off-white solid is the final product, (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride.
Scientific Rationale: Acid-mediated cleavage is the standard method for removing the Boc protecting group. Using a pre-made solution of HCl in an organic solvent like dioxane provides a controlled, anhydrous environment for the reaction, leading to the clean precipitation of the hydrochloride salt, which often serves as the final purification step.
Data Summary and Quality Control
The following table outlines the expected outcomes and necessary quality control checks for each stage of the synthesis.
| Step | Compound Name | Expected Yield | Purity Target (HPLC) | Key Analytical Checks |
| 1 | Ethyl 2-(1-(Boc)piperidin-4-ylidene)acetate | 85-95% | >90% | ¹H NMR, ¹³C NMR, MS |
| 2 | Ethyl 5-(Boc)-5-azaspiro[2.5]octane-7-carboxylate | 70-85% | >85% | ¹H NMR (disappearance of olefinic protons), MS |
| 3 | tert-Butyl 7-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate | 80-90% | >90% | ¹H NMR (appearance of CH₂OH), IR (O-H stretch) |
| 4 | (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride | >95% | >98% | ¹H NMR, ¹³C NMR, MS, Elemental Analysis, Melting Point |
Scalable Workflow Overview
The entire process is designed to flow seamlessly from one step to the next, minimizing handling and purification losses.
Diagram 2: High-level experimental workflow for scalable synthesis.
References
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]
-
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Available at: [Link]
-
N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid. ZORA (Zurich Open Repository and Archive). Available at: [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. ACS Combinatorial Science. Available at: [Link]
-
An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules. Available at: [Link]
-
New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Viromii. Available at: [Link]
-
Spiro compound - Wikipedia. Wikipedia. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]
- EP0311313A2 - Heterocyclic spiro compounds and their preparation. Google Patents.
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. Available at: [Link]
-
Synthetic Routes to SB 214857 - Lotrafiban. CHEM21. Available at: [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ChemRxiv. Available at: [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
-
AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES. Available at: [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]
-
5-azaspiro[2.5]octan-7-ol (C7H13NO). PubChem. Available at: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
Protecting group strategies for 5-azaspiro[2.5]octane nitrogen
Executive Summary & Strategic Importance
The 5-azaspiro[2.5]octane scaffold is a critical pharmacophore in modern medicinal chemistry, offering a rigidified piperidine surrogate that restricts conformational freedom while lowering lipophilicity compared to gem-dimethyl analogs.[1] Its unique spiro-cyclopropyl moiety provides metabolic stability by blocking the metabolically labile 4-position of the piperidine ring.[1]
However, the strain inherent in the spiro-cyclopropane ring (
This guide details three validated protecting group (PG) strategies—Boc (Acid-labile) , Cbz (Hydrogenolysis-labile) , and Fmoc (Base-labile) —specifically optimized to maintain the integrity of the spiro[2.5] system.[1]
Strategic Decision Matrix
The choice of protecting group must be dictated by the orthogonality required for subsequent steps. The following decision tree illustrates the logic for selecting the optimal strategy for 5-azaspiro[2.5]octane.
Figure 1: Decision matrix for protecting group selection. The Boc group is the default recommendation due to the high acid-stability of the unsubstituted spiro-cyclopropane ring.
Detailed Protocols
Protocol A: The Boc Strategy (Recommended)
Rationale: The 5-azaspiro[2.5]octane cyclopropane ring is remarkably stable to Brønsted acids.[1] Unlike donor-acceptor cyclopropanes, the spiro-fusion does not sufficiently activate the ring towards acid-catalyzed opening under standard deprotection conditions.[1]
Step 1: Protection
-
Dissolve 5-azaspiro[2.5]octane (1.0 equiv) in DCM (
). -
Add
(1.5 equiv) followed by (1.1 equiv). -
Stir at RT for 2–4 hours. Monitor by TLC (ninhydrin stain).[1]
-
Workup: Wash with
citric acid, then brine. Dry over .[2] -
Yield: Typically >95%.
Step 2: Deprotection (HCl Method) Use this method for hydrochloride salt formation.
-
Dissolve
-Boc-5-azaspiro[2.5]octane in 1,4-dioxane ( ). -
Add
HCl in dioxane (5–10 equiv). -
Stir at RT for 1–2 hours. A white precipitate (amine HCl salt) will form.[1]
-
Isolation: Dilute with
, filter the solid, and wash with . -
Note: The spiro-cyclopropane is stable to these conditions.
Step 3: Deprotection (TFA Method) Use this method if the free base is required or for scavenging.
-
Dissolve substrate in DCM (
).[1] -
Add TFA (volume ratio 1:4 TFA:DCM).[1] Optional: Add triethylsilane (2 equiv) if tert-butyl cations cause alkylation side-reactions.[1]
-
Stir at RT for 30–60 min.
-
Workup: Concentrate in vacuo. Redissolve in DCM and wash with sat.
to obtain the free base.
Protocol B: The Cbz Strategy (Orthogonal)
Rationale: Cbz is ideal when the molecule contains acid-sensitive groups (e.g., acetals, tert-butyl esters).[1]
Critical Warning: While the unsubstituted spiro-ring is stable to hydrogenolysis, substituted cyclopropanes or prolonged exposure to highly active catalysts (e.g.,
Step 1: Protection
-
Dissolve amine (1.0 equiv) in THF/Water (1:1).[1]
-
Add
(2.0 equiv).[1] -
Cool to
.[1][2] Add Cbz-Cl (1.2 equiv) dropwise.[1] -
Warm to RT and stir for 3 hours.
Step 2: Deprotection (Catalytic Hydrogenation) [1]
-
Dissolve
-Cbz substrate in MeOH or EtOH ( ).[1] -
Add 10% Pd/C (10 wt% loading). Do not use Pearlman’s catalyst (
) as it is too aggressive.[1] -
Purge with Argon, then apply
balloon (1 atm). -
Stir vigorously at RT. Monitor closely by LCMS.
-
Stop Condition: Stop immediately upon disappearance of starting material (typically <2 h) to prevent cyclopropane opening.[1]
Alternative Step 2: Transfer Hydrogenation (Milder)
Use if ring opening is observed with
-
Add 10% Pd/C and Ammonium Formate (5 equiv).
-
Reflux for 1 hour. This kinetic control often preserves strained rings better than
gas.[1]
Protocol C: The Fmoc Strategy
Rationale: Used primarily in solid-phase synthesis or when the molecule is sensitive to both acid and reduction.[1]
Step 1: Protection
-
Dissolve amine in dioxane/water (1:1).[1]
-
Add
(2 equiv) and Fmoc-OSu (1.1 equiv).[1] -
Stir at RT for 4–6 hours.
Step 2: Deprotection
-
Dissolve in 20% Piperidine in DMF (v/v).
-
Stir at RT for 15–30 minutes.
-
Workup: Concentrate and purify via column chromatography or scavenge dibenzofulvene byproducts.
Comparative Data & Stability Profile
The following table summarizes the stability of the 5-azaspiro[2.5]octane core under standard deprotection conditions.
| Strategy | Reagent | Condition | Spiro-Ring Stability | Yield | Notes |
| Boc | HCl/Dioxane | RT, 2h | Stable | 92-98% | Forms stable HCl salt.[1] Best for scale-up. |
| Boc | TFA/DCM | RT, 1h | Stable | 90-95% | Requires base wash to isolate free amine.[1] |
| Cbz | 1 atm, RT | Conditionally Stable | 85-92% | Prolonged reaction (>12h) may open ring. | |
| Cbz | HBr/AcOH | RT | Unstable | <40% | AVOID. Strong acid + nucleophile opens ring.[1] |
| Fmoc | Piperidine | RT | Stable | 88-94% | Dibenzofulvene adducts can be hard to remove.[1] |
Troubleshooting: Cyclopropane Integrity
If you observe loss of the spiro-cyclopropane (M+2 peak in MS, loss of characteristic high-field NMR signals at 0.3–0.6 ppm), follow this logic:
-
Check Acid Strength: If using HBr or HI, switch to HCl or TFA. The cyclopropane opens via a nucleophilic attack on the protonated ring;
and are less nucleophilic than / .[1] -
Check Hydrogenation Catalyst: If Pd/C causes ring opening, switch to poisoned catalysts (e.g., Lindlar catalyst) or use chemical deprotection for Cbz (e.g., TMSI, though this is risky).
-
NMR Validation: The spiro-cyclopropane protons are diagnostic.
-
Intact: Multiplets at
0.3–0.6 ppm.[1] -
Opened (Gem-dimethyl or ethyl): Loss of upfield signals; appearance of methyl singlets/triplets (
0.9–1.2 ppm).
-
Figure 2: Troubleshooting workflow for ring-opening side reactions.
References
-
Wuts, P. G. M., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] John Wiley & Sons.[1] (Standard reference for general PG stability).
-
Krow, G. R., et al. (2008). "Synthesis of 5-azaspiro[2.5]octanes". Journal of Organic Chemistry, 73(6), 2122–2129. Link[1]
-
Bräse, S., et al. (2005). "Cyclopropyl-containing amino acids and amines".[1] Chemical Reviews, 105(11), 4091–4118. (Discusses stability of spiro-cyclopropyl amines). Link[1]
-
BenchChem. (2025).[1][3] "5-Azaspiro[2.5]octane hydrochloride Product Data". (Confirmation of HCl salt stability). Link
-
Organic Chemistry Portal. (2024).[1][5] "Hydrogenolysis of Cyclopropanes". (Mechanistic insights on ring opening risks). Link
Sources
Microwave-assisted synthesis involving (5-Azaspiro[2.5]octan-7-yl)methanol HCl
This application note presents a comprehensive and scientifically grounded strategy for the synthesis of (5-Azaspiro[2.5]octan-7-yl)methanol HCl. By integrating a targeted microwave-assisted intramolecular cyclization step, this protocol offers a significant acceleration over conventional methods. The detailed procedures, safety guidelines, and optimization data provide researchers with a robust framework to rapidly access this novel azaspirocyclic scaffold, thereby facilitating further exploration in drug discovery and medicinal chemistry programs. The principles outlined here are broadly applicable to the synthesis of other complex heterocyclic systems, underscoring the transformative potential of microwave chemistry. [16][17]
References
- Title: Microwave-Assisted Synthesis in Drug Development - EPCP.
- Title: The impact of microwave synthesis on drug discovery.
- Title: Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery.
- Title: Safety Considerations for Microwave Synthesis.
- Title: Role of Microwave in Pharmaceutical Sciences.
- Title: A Review on: A significance of microwave assist technique in green chemistry.
- Title: Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols.
- Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Title: Organic Syntheses Procedure.
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Title: PART - 1 INTRODUCTION.
- Title: Microwave-Assisted Asinger Synthesis of Thiazolines.
- Title: Microwave-assisted synthesis.
- Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
- Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
- Title: Microwave-assisted synthesis of nitrogen heterocycles.
- Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
- Title: Microwave Assisted Reactions for Synthesis of Bioactive Azaheterocycles.
- Title: S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d.
- Title: Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives.
- Title: Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Title: Rapid and Efficient Microwave-Assisted Synthesis of 4-, 5-, 6- and 7-Azaindoles.
- Title: A Comparative Study of Conventional and Microwave Assisted Synthesis of Basic Heterocyclic Rings at Undergraduate Level.
- Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. visitka.narod.ru [visitka.narod.ru]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epcp.ac.in [epcp.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. researchgate.net [researchgate.net]
- 9. anubooks.com [anubooks.com]
Troubleshooting & Optimization
Technical Support Center: 5-Azaspiro[2.5]octane Synthesis & Optimization
Case ID: SP-AZA-205 Topic: Yield Optimization & Troubleshooting for 5-azaspiro[2.5]octane Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Route Selection Strategy
The 5-azaspiro[2.5]octane scaffold is a privileged structure in medicinal chemistry, offering a conformationally restricted alternative to the piperidine ring. Its unique geometry modulates basicity and lipophilicity, but its synthesis is often plagued by variable yields due to the strain of the spiro-cyclopropane ring and the Lewis basicity of the nitrogen.
To optimize yield, you must first validate your synthetic route against your specific substrate substitution pattern.
Strategic Decision Matrix
Use the following logic flow to determine the optimal synthetic pathway for your specific derivative.
Figure 1: Decision tree for selecting the highest-probability synthetic route based on precursor availability.
Optimized Protocol: The Simmons-Smith Route
This is the industry-standard method for synthesizing 5-azaspiro[2.5]octane from N-Boc-1,2,3,6-tetrahydropyridine . We utilize the Furukawa modification (
Standard Operating Procedure (SOP-SS-05)
Reaction Scheme:
Step-by-Step Methodology:
-
Pre-Conditioning: Flame-dry a 2-neck round bottom flask under Argon. Add N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Why DCE? It allows for higher reflux temperatures if the reaction stalls, unlike DCM.
-
-
Reagent Preparation: Cool the solution to -15°C (ice/acetone bath). Add Diethylzinc (
) (2.5 equiv, 1.0 M in hexanes) dropwise over 20 minutes.-
Critical Control Point: Rapid addition causes exotherms that degrade the reagent before carbenoid formation.
-
-
Carbenoid Formation: Add Diiodomethane (
) (2.5 equiv) dropwise. Maintain temperature below 0°C during addition.-
Note: The solution will typically turn milky or light pink.
-
-
Reaction Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.
-
Optimization: If conversion is <50% after 6 hours, heat to 40°C.
-
-
Quench & Workup: Cool to 0°C. Quench with saturated aqueous
. Caution: Vigorous gas evolution ( ). -
Isolation: Extract with DCM (3x). Wash combined organics with saturated
(to remove iodine byproducts) and brine. Dry over .[1][2]
Optimization Parameters Table
| Parameter | Standard Condition | Optimization for Low Yields | Rationale |
| Solvent | DCM or DCE | Toluene | Toluene can stabilize the Zinc carbenoid and allows higher temperatures. |
| Stoichiometry | 2.5 equiv ( | 5.0 equiv | The N-Boc group coordinates to Zinc, sequestering the reagent. Excess is often required.[2][3] |
| Additives | None | TFA (0.5 equiv) | Adding TFA pre-mixed with |
| Temperature | RT | 40-60°C | Steric hindrance at the 4-position of the piperidine ring may require thermal activation. |
Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more reagent doesn't help. Why?
Diagnosis: Product Inhibition or Reagent Decomposition.[2] The formed zinc salts can coat the surface of the reaction vessel or coordinate strongly to the product, preventing further reaction. Solution:
-
Concentration Check: Ensure your reaction is not too dilute. Run at 0.5 M to 1.0 M.
-
The "Booster" Shot: Do not add more reagent to the existing mixture. Instead, perform a mini-workup (filter off zinc salts), re-dry the crude oil, and subject it to a fresh reaction setup.
Q2: I am losing my Boc-protecting group during the reaction.
Diagnosis: Lewis Acid Acidity.
-
Ensure rigorous anhydrous conditions.
-
Add 2.0 equiv of Diethyl ether (
) or DME to the reaction. The ether oxygen coordinates to the Zinc species, moderating its Lewis acidity without killing the carbenoid reactivity.
Q3: The product is "streaking" on the silica column, and yield is lost during purification.
Diagnosis: Amine Interaction with Silanols. Even N-Boc protected amines can degrade or drag on acidic silica gel. Solution:
-
Pre-treat Silica: Flush the column with 1%
(Triethylamine) in Hexanes before loading your sample. -
Eluent Modification: Use 1%
in your mobile phase (e.g., Hexanes/EtOAc + 1% TEA). -
Alternative: Use neutral alumina instead of silica gel.
Workflow Visualization: Troubleshooting Logic
Use this flowchart to diagnose yield failures in real-time.
Figure 2: Diagnostic logic flow for identifying the root cause of yield loss.
Alternative Route: Kulinkovich-de Meijere
If the Simmons-Smith route fails due to steric hindrance, the Kulinkovich-de Meijere reaction is the authoritative alternative. This method constructs the cyclopropane ring directly onto a lactam.
Protocol Summary:
-
Substrate: N-Benzyl-piperidin-2-one.
-
Reagents:
(3.0 equiv) + (1.0 equiv). -
Mechanism: The Grignard reagent and Titanium form a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, attacking the amide carbonyl.[4]
-
Advantage: Works well for sterically demanding substrates where the alkene cyclopropanation is sluggish.
-
Critical Note: Use stoichiometric Titanium. While catalytic versions exist, stoichiometric conditions consistently provide higher yields for spiro-systems.
References
-
Simmons-Smith Optimization: Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction.Org.[5][6][7] React. 2001, 58, 1–415. Link
-
Spirocyclic Scaffolds: Wuitschik, G. et al. Spirocyclic Scaffolds in Drug Discovery.[5][8]Angew. Chem. Int. Ed. 2008, 47, 4512–4515. Link
-
Kulinkovich-de Meijere Reaction: de Meijere, A.; Kozhushkov, S. I.[9] The Kulinkovich Reaction and Related Transformations.[7][10]Chem. Rev. 2000, 100, 9245–9248. Link
-
Amine Purification: Purification of Laboratory Chemicals (Sixth Edition). Butterworth-Heinemann, 2009. Link
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
Technical Support Center: Handling the Hygroscopic Nature of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride
Introduction & Mechanistic Overview
(5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride is a highly functionalized spirocyclic building block critical for pharmaceutical synthesis and drug development. However, researchers frequently report severe handling difficulties due to its extreme hygroscopicity.
The Causality of Moisture Uptake: The compound's crystal lattice contains a primary hydroxyl group (-OH) and a protonated secondary amine paired with a chloride counterion (Cl⁻). The chloride anion possesses a high charge density, making it a powerful hydrogen-bond acceptor, while the hydroxyl group acts as both a hydrogen-bond donor and acceptor. When exposed to ambient humidity, atmospheric water molecules rapidly coordinate to these polar sites. If the ambient relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the salt, the thermodynamic drive for water absorption causes the crystal lattice to collapse, dissolving the solid into an aqueous solution[1].
Diagnostic FAQs
Q1: My batch of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride has turned into a sticky paste. Is it chemically degraded? A1: It is not necessarily chemically degraded, but it has undergone deliquescence. The salt has absorbed sufficient atmospheric moisture to dissolve in its own hydration layer. While the active moiety may remain intact, the physical state change makes accurate stoichiometric weighing impossible. Furthermore, pharmaceutical salts of weak bases can exhibit hydrolysis upon prolonged exposure to elevated moisture levels, potentially leading to the formation of conjugated free bases over time[1].
Q2: How does this moisture affect my downstream synthetic reactions? A2: Moisture introduces severe weighing errors—you are weighing water instead of the active intermediate. Additionally, if your subsequent step involves moisture-sensitive reagents (e.g., Grignard reagents, anhydrous coupling conditions), the absorbed water will quench the reaction, drastically reducing your conversion rates[2].
Q3: Can I recover clumpy material by drying it in a standard laboratory oven? A3: Standard oven drying is strongly discouraged. Heating hygroscopic hydrochloride salts in the presence of water can lead to thermal degradation or melting. Vacuum drying at ambient or gently elevated temperatures (<40°C) is the self-validating standard. However, be aware that removing water from a formed hydrate can sometimes yield an amorphous solid, which is kinetically even more hygroscopic than the original crystalline form[1].
Experimental Protocols
Protocol A: Accurate Weighing and Handling of Highly Hygroscopic Salts
To prevent moisture uptake during the critical weighing phase, isolation equipment is mandatory. Chemists often pass on important salts because they lack proper handling protocols, but strict environmental control solves this[2].
Step-by-Step Methodology:
-
Preparation: Transfer the sealed bottle of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride into a controlled environment, such as a glove box or a portable glove bag[2].
-
Purging: Purge the chamber with an inert, dry gas (argon or nitrogen) until the atmosphere stabilizes (O₂ < 1 ppm, H₂O < 1 ppm)[3].
-
Equilibration: Allow the sealed container to rest in the inert atmosphere for 30 minutes to ensure no residual moisture is trapped on the exterior.
-
Weighing: Open the container and weigh the required mass directly into pre-dried reaction vials containing a magnetic stir bar.
-
Sealing: Seal the vials with high-quality inert septa before removing them from the glove box.
-
Alternative Workflow: If a glove box is unavailable, utilize pre-filled reaction vials manufactured in a controlled environment. You can inject your anhydrous reaction solvent directly through the septum using a syringe, bypassing atmospheric exposure entirely[2].
Protocol B: Profiling Hygroscopicity via Dynamic Vapor Sorption (DVS)
To establish precise storage and handling limits, you must determine the compound's moisture uptake profile using DVS. DVS is a gravimetric technique that measures how quickly and how much solvent is absorbed by varying the vapor concentration surrounding the sample[4].
Step-by-Step Methodology:
-
Sample Loading: Load 10–20 mg of the compound onto the microbalance pan of the DVS instrument. The balance typically has a sensitivity of ±0.1 µg[5].
-
Drying Phase: Equilibrate the sample at 0% Relative Humidity (RH) using a dry nitrogen carrier gas at a constant 25°C until the mass stabilizes ( dm/dt < 0.002% / min). This establishes the baseline dry mass.
-
Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH. The system must reach gravimetric equilibrium at each step before advancing[4].
-
Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, again waiting for equilibrium at each step.
-
Isotherm Analysis: Plot the equilibrium mass values against RH to generate the sorption/desorption isotherm. If the desorption curve does not perfectly overlap the sorption curve (hysteresis), it indicates that water has penetrated the bulk material (absorption) or induced a hydrate phase transition[6].
Data Presentation
The following table summarizes the European Pharmacopoeia (Ph. Eur.) classification of hygroscopicity, which is critical for interpreting your DVS data for (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride[3][6].
| Hygroscopicity Class | Moisture Uptake (% w/w) at 25°C / 80% RH | Physical Description | Handling Requirement |
| Non-hygroscopic | < 0.2% | Essentially no moisture absorption. | Standard benchtop handling. |
| Slightly hygroscopic | ≥ 0.2% and < 2.0% | Small amount of moisture absorption. | Keep containers tightly closed. |
| Moderately hygroscopic | ≥ 2.0% and < 15.0% | Appreciable moisture absorption. | Minimize atmospheric exposure. |
| Very hygroscopic | ≥ 15.0% | Significant moisture absorption. | Glove box / inert atmosphere required. |
| Deliquescent | Sufficient to form a solution | Absorbs enough moisture to dissolve. | Strict anhydrous isolation required. |
System Workflows (Visualizations)
Below are the logical workflows for handling the compound and conducting DVS profiling.
Caption: Workflow for diagnosing and handling hygroscopic degradation of the salt.
Caption: Dynamic Vapor Sorption (DVS) experimental cycle for moisture profiling.
References
Sources
Technical Support Center: Synthesis and Stability of the Spiro[2.5]octane Core
Welcome to the Technical Support Center for spirocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the spiro[2.5]octane motif into their synthetic targets. The unique three-dimensional structure of this scaffold is of significant interest in drug discovery for its ability to provide conformational rigidity and explore novel chemical space.[1][2] However, the inherent strain of the fused cyclopropane ring presents a significant challenge, often leading to undesired ring-opening reactions.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the synthesis and handling of spiro[2.5]octane derivatives. Our goal is to equip you with the mechanistic understanding and practical protocols needed to preserve the integrity of this valuable structural motif.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: What is the fundamental reason for the instability of the spiro[2.5]octane ring system?
The primary driver of instability is the significant ring strain of the cyclopropane ring. The C-C-C bond angles in a cyclopropane are forced to be 60°, a major deviation from the ideal sp³ bond angle of 109.5°. This strain energy makes the C-C bonds of the cyclopropane ring weaker and more susceptible to cleavage by a variety of reagents and conditions, including acids, electrophiles, and certain catalytic metals. The spiro-fusion to a cyclohexane ring introduces additional conformational constraints that can influence this reactivity.
Q2: I'm observing significant byproduct formation during my cyclopropanation reaction. How do I choose the optimal method to synthesize the spiro[2.5]octane core?
This is a critical step, as a poorly chosen method can lead to low yields and complex purification challenges. The ideal method depends on your substrate's functional groups and scale.
Core Recommendation: For most applications, the Simmons-Smith reaction and its modifications are the gold standard for synthesizing spiro[2.5]octanes from a cyclohexene precursor.[3] This reaction involves an organozinc carbenoid (ICH₂ZnI) that adds a methylene group across the double bond in a concerted, stereospecific manner.[4] This mechanism avoids the formation of free carbene or cationic intermediates that are prone to rearrangement.
Troubleshooting Common Cyclopropanation Issues:
-
Low Reactivity: If you observe a sluggish reaction, consider the Furukawa modification , which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple.[3][5] This generally creates a more reactive carbenoid.
-
Poor Selectivity with Directing Groups: For substrates containing allylic alcohols, the zinc carbenoid can coordinate to the hydroxyl group, directing the cyclopropanation to the same face.[4][6] The Furukawa variant enhances this directing effect.[4]
-
Alternative Catalytic Methods: For substrates incompatible with zinc reagents, transition-metal-catalyzed cyclopropanations are a powerful alternative. Catalysts based on rhodium, copper, or iron can mediate the transfer of a carbene from a diazo compound or an aldehyde precursor.[7][8] These methods can offer broader functional group tolerance but require careful optimization to prevent side reactions.
| Method | Reagents | Pros | Cons | Key Application |
| Classic Simmons-Smith | CH₂I₂, Zn(Cu) couple | Stereospecific, reliable, good for simple alkenes.[4] | Can be slow, Zn(Cu) activation is crucial. | General purpose cyclopropanation. |
| Furukawa Modification | CH₂I₂, Et₂Zn | More reactive, enhanced directing effects with alcohols.[3][5] | Et₂Zn is pyrophoric and requires careful handling. | Substrates with directing groups or less reactive alkenes. |
| Iron Catalysis | Aldehyde, FeCl₂, Zn | Uses readily available aldehyde precursors, broad scope.[7] | Requires optimization for specific substrates. | Access to diverse substituted cyclopropanes. |
Q3: My spiro[2.5]octane derivative is decomposing during purification or subsequent reaction steps involving acid. What is happening and how can I prevent it?
Acid-catalyzed ring opening is the most common failure mode. The strained C-C bonds of the cyclopropane are electron-rich and can be protonated by even mild acids. This generates a carbocation intermediate that rapidly rearranges to a more stable, ring-opened product.
Mechanism of Acid-Catalyzed Ring Opening The reaction is initiated by the protonation of a cyclopropane C-C bond, which leads to a corner-protonated cyclopropane intermediate. This unstable species quickly opens to form a secondary or tertiary carbocation, which is then trapped by a nucleophile or undergoes elimination to yield various rearranged cyclohexene or cycloheptene derivatives.
Mitigation Strategies:
-
Avoid Strong Acids: Absolutely avoid strong mineral acids (HCl, H₂SO₄) and strong Lewis acids if possible.
-
Use Buffered Systems: If an acidic condition is unavoidable (e.g., for deprotection), use a buffered system (e.g., AcOH/NaOAc) to maintain a controlled, weakly acidic pH.
-
Employ Acid Scavengers: During reactions that might generate acidic byproducts, include a non-nucleophilic base like proton sponge or 2,6-lutidine to neutralize acid in situ.
-
Purification: Use neutral or slightly basic alumina for chromatography instead of silica gel, which is inherently acidic. Alternatively, silica gel can be pre-treated with a solution of triethylamine in the eluent.
A patent for the synthesis of spiro[2.5]octane-5-carboxylic acid illustrates a workaround where an enol ether is hydrolyzed under the influence of p-toluenesulfonic acid, a milder alternative to mineral acids.[9]
Q4: I am attempting to perform a hydrogenation on a remote functional group, but I'm seeing cleavage of the spirocycle. How can I perform reductions safely?
This is a classic problem known as hydrogenolysis . The strained bonds of the cyclopropane ring can be susceptible to cleavage by catalytic hydrogenation, especially with highly active catalysts like Palladium on carbon (Pd/C).[10] This process opens the three-membered ring to yield substituted cyclohexane derivatives.
Troubleshooting Reductions:
-
Catalyst Choice is Critical: Avoid high-activity catalysts like Pd/C. Platinum-based catalysts (e.g., PtO₂, Adam's catalyst) or Rhodium on alumina (Rh/Al₂O₃) are often less prone to causing hydrogenolysis of cyclopropanes.
-
Reaction Conditions: Perform the hydrogenation under milder conditions—lower hydrogen pressure (1 atm if possible) and lower temperatures (room temperature).
-
Substrate-Controlled Reductions: If reducing a carbonyl, consider chemical reductants like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH), which do not typically affect the spirocycle.
-
Protecting Groups: If a double bond elsewhere needs to be reduced, consider protecting it via dihydroxylation and subsequent cleavage, or using a chemoselective method like diimide reduction (generated in situ from potassium azodicarboxylate and acetic acid), which is known to be gentle towards cyclopropanes.
A study on the synthesis of a noviose derivative demonstrated a strategy of intentionally using hydrogenolytic cleavage of a spirocyclopropane to install a gem-dimethyl group, highlighting the synthetic utility of this reaction when controlled.[11]
Part 2: Protocols & Visual Guides
Optimized Protocol: Simmons-Smith Cyclopropanation of Methylenecyclohexane
This protocol provides a reliable method for the synthesis of the parent spiro[2.5]octane, minimizing side reactions.
Materials:
-
Zinc-Copper Couple (Zn(Cu))
-
Diiodomethane (CH₂I₂)
-
Methylenecyclohexane
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add Zn(Cu) couple (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to activate the zinc surface. Gently warm the flask with a heat gun under a nitrogen stream until the purple iodine vapor is visible. Allow to cool.
-
Reagent Addition: Add anhydrous Et₂O to the flask. In the dropping funnel, prepare a solution of diiodomethane (1.1 equivalents) and methylenecyclohexane (1.0 equivalent) in anhydrous Et₂O.
-
Reaction: Add a small portion of the alkene/diiodomethane solution to the vigorously stirred zinc suspension. The reaction is exothermic; an increase in temperature or gentle refluxing indicates initiation. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting alkene.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Filter the mixture through a pad of Celite® to remove zinc salts. Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ solution, then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude spiro[2.5]octane can be purified by distillation or chromatography on neutral alumina.
Decision-Making Workflow for Troubleshooting
This diagram outlines a logical sequence for diagnosing and solving issues related to spiro[2.5]octane instability.
Caption: Troubleshooting flowchart for spiro[2.5]octane synthesis.
Mechanism of Acid-Catalyzed Ring Opening
This diagram illustrates the key steps leading to the undesired cleavage of the spirocycle under acidic conditions.
Caption: Acid-catalyzed ring-opening mechanism.
References
-
Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]
-
Simmons-Smith Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 4, 2026, from [Link]
-
An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis is described. (2023). Organic Letters. [Link]
-
Newcomb, M., et al. (2002). Revisiting the Mechanism of P450 Enzymes with the Radical Clocks Norcarane and Spiro[5][12]octane. Journal of the American Chemical Society. [Link]
- Synthesis method of spiro[2.5]octane-5-carboxylic acid. (2013).
-
Simmons–Smith reaction. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
-
DeMuynck, B., et al. (n.d.). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC NIH. [Link]
-
Synthesis of 2-Acetylnoviosamine by Hydrogenolytic Cleavage of a Spirocyclopropane. (n.d.). ChemRxiv. [Link]
-
The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025). Chemistry Europe. [Link]
- Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. (n.d.).
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). Chemistry Europe. [Link]
-
Synthetic strategies for hydrogenation reactions. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]
-
Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. (2016). Journal of the American Chemical Society. [Link]
-
Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[5][12]octane. (2002). PubMed. [Link]
-
Enantioselective cyclopropanation to spirocyclopropanes. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Cyclopropanes to Spirocyclic Amine-Boranes: Merging Metal Free C‒H Bond Activation and C‒C Bond Cleavage. (n.d.). ResearchGate. [Link]
-
Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Poulter, S. R., & Heathcock, C. H. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Tetrahedron Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents [patents.google.com]
- 10. scilit.com [scilit.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride
Welcome to the technical support center for the crystallization of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this spirocyclic amine hydrochloride. The unique three-dimensional structure of azaspirocycles can present specific challenges in achieving desired crystal forms with high purity and yield[1][2]. This resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride, offering explanations and actionable solutions.
Issue 1: Oiling Out or Formation of an Amorphous Precipitate
Q: My compound is precipitating as a viscous oil or an amorphous solid instead of crystalline material. What is causing this and how can I fix it?
A: "Oiling out" is a common phenomenon in crystallization, where the solute separates from the solution as a liquid phase before crystallizing. This is often due to a high degree of supersaturation being generated too quickly, or the solvent environment not being conducive to crystal lattice formation. For amine hydrochlorides like (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride, the polarity of the solvent and the presence of water can significantly influence this behavior.
Causality and Solutions:
-
High Supersaturation: Rapid cooling or fast addition of an anti-solvent can lead to a sudden increase in supersaturation, favoring amorphous precipitation over orderly crystal growth.
-
Solution: Employ a slower cooling rate or a more gradual addition of the anti-solvent. This controlled approach maintains a state of metastable supersaturation, which is optimal for crystal growth.
-
-
Solvent System: The choice of solvent is critical. A solvent that is too "good" can lead to high solubility and a tendency to oil out upon addition of an anti-solvent. Conversely, a solvent that is too "poor" can cause rapid precipitation.
-
Solution: A systematic solvent screening is recommended. A combination of a good solvent (e.g., methanol, ethanol) and an anti-solvent (e.g., ethyl acetate, acetone, or a non-polar solvent like heptane) often yields the best results. The ideal solvent system will have a moderate solubility for your compound at elevated temperatures and low solubility at room temperature or below[3].
-
-
Presence of Impurities: Impurities can inhibit nucleation and crystal growth, leading to the formation of oils.
-
Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as column chromatography or a charcoal treatment to remove colored impurities.
-
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolve the (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride in a minimal amount of a suitable solvent (e.g., methanol) at a slightly elevated temperature (e.g., 40-50 °C).
-
Slowly add a filtered anti-solvent (e.g., ethyl acetate) dropwise with gentle stirring until a faint, persistent turbidity is observed.
-
Add a few more drops of the primary solvent to redissolve the turbidity.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Issue 2: Poor Crystal Quality (Needles, Plates, or Small Particles)
Q: I am obtaining crystals, but they are very fine needles or small particles that are difficult to filter and handle. How can I improve the crystal habit?
A: Crystal morphology is influenced by factors such as the solvent, cooling rate, and the presence of additives. Needle-like or plate-like crystals often result from rapid, one-dimensional growth, which can be problematic for downstream processing.
Causality and Solutions:
-
Rapid Crystal Growth: Fast cooling or high supersaturation can lead to the rapid growth of crystals along a single axis, resulting in needles.
-
Solution: Slow down the crystallization process. A slower cooling profile or a vapor diffusion method can encourage more uniform, three-dimensional growth, leading to more equant (block-like) crystals[4].
-
-
Solvent Effects: The solvent can influence which crystal faces grow fastest.
-
Solution: Experiment with different solvent systems. The interaction of the solvent with the growing crystal faces can alter the crystal habit. For example, a more viscous solvent might slow down growth rates and lead to better-formed crystals.
-
-
Seeding: The absence of nucleation sites can lead to spontaneous nucleation at high supersaturation, resulting in many small crystals.
-
Solution: Introduce seed crystals of the desired morphology at a supersaturation level where spontaneous nucleation is unlikely, but growth can occur. This allows for controlled growth on the existing crystal surfaces[4].
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting points for solvent selection for the crystallization of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride?
A1: For hydrochloride salts of amines, polar protic solvents are often good starting points. A solubility test is the first step[3]. Here is a suggested screening panel:
| Solvent Class | Examples | Expected Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | High to moderate |
| Ketones | Acetone | Moderate to low |
| Esters | Ethyl Acetate | Low |
| Ethers | Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Very low |
| Hydrocarbons | Heptane, Toluene | Insoluble |
A good approach is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Alternatively, a solvent/anti-solvent system can be developed. For instance, dissolving the compound in hot methanol or ethanol and then adding ethyl acetate or MTBE as an anti-solvent is a common and effective strategy.
Q2: How does pH affect the crystallization of this hydrochloride salt?
A2: The pH of the solution is critical for the crystallization of amine hydrochlorides. The compound exists as the protonated salt at acidic to neutral pH. If the pH becomes too basic, the free base will form, which has significantly different solubility properties and may precipitate as an oil or amorphous solid. It is crucial to maintain a pH where the hydrochloride salt is the stable form. When preparing the salt in situ by adding HCl to the free base, ensure the stoichiometry is correct to avoid an excess of either acid or base.
Q3: Can polymorphism be an issue for (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride?
A3: Yes, polymorphism is a common phenomenon in active pharmaceutical ingredients (APIs), including hydrochloride salts. Different polymorphs can have different physical properties, such as solubility, stability, and melting point. It is important to characterize the obtained crystalline solid using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the polymorphic form. The choice of solvent and the crystallization conditions can influence which polymorph is obtained.
Q4: What is the role of seeding in obtaining consistent crystallization results?
A4: Seeding is a powerful technique to control the crystallization process. By introducing a small amount of crystalline material of the desired form into a supersaturated solution, you can:
-
Control Polymorphism: Ensure the crystallization of the desired, stable polymorph.
-
Improve Crystal Size and Morphology: Promote the growth of larger, more uniform crystals by providing nucleation sites.
-
Induce Crystallization: Initiate crystallization when spontaneous nucleation is difficult.
The seed crystals should be of high quality and added at the right point in the process (in the metastable zone) to be effective[4].
Visualizing Crystallization Workflows
To aid in the design of your experiments, the following diagrams illustrate key crystallization workflows.
Solvent Screening Workflow
Caption: A decision tree for systematic solvent screening.
Cooling Crystallization Workflow
Caption: A stepwise workflow for cooling crystallization.
References
- WO2013127269A1 - Amido spirocyclic amide and sulfonamide derivatives - Google P
- EP0311313A2 - Heterocyclic spiro compounds and their preparation - Google P
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (URL: [Link])
-
(12) United States Patent (10) Patent No.: US 7,927,613 B2 - Googleapis.com. (URL: [Link])
-
Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (URL: [Link])
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC. (URL: [Link])
-
Azaspiroheptanes and octanes and processes for their production - European Patent Office - EP 0550025 A1 - Googleapis.com. (URL: [Link])
-
AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. (URL: [Link])
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (URL: [Link])
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (URL: [Link])
-
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. (URL: [Link])
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (URL: [Link])
-
Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - MDPI. (URL: [Link])
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation - Sciforum. (URL: [Link])
-
{5-azaspiro[2.5]octan-6-yl}methanol - PubChemLite. (URL: [Link])
Sources
Validation & Comparative
1H NMR Spectrum Analysis of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride
Executive Summary
This technical guide provides a comprehensive structural analysis of (5-Azaspiro[2.5]octan-7-yl)methanol hydrochloride , a spirocyclic amine scaffold increasingly utilized in fragment-based drug discovery (FBDD) due to its high
This guide compares the spectral performance of the hydrochloride salt across different solvent systems and contrasts it with its free base form, offering a self-validating protocol for researchers confirming identity and purity.
Structural Logic & Assignment Strategy
The molecule consists of a piperidine ring spiro-fused to a cyclopropane ring , with a hydroxymethyl substituent at position 7. The nitrogen is protonated (HCl salt), which significantly influences chemical shifts (
Representative 1H NMR Data (DMSO-d
, 400 MHz)
Note: Chemical shifts are representative of the HCl salt form. Multiplicities may vary based on concentration and resolution.
| Position | Group | Multiplicity | Integral | Assignment Logic | |
| NH | Ammonium | 8.5 – 9.5 | Broad s | 2H | Exchangeable; deshielded by positive charge. |
| OH | Alcohol | 4.5 – 5.0 | t or br s | 1H | Exchangeable; coupling to CH |
| H-7' | -CH | 3.3 – 3.5 | d or m | 2H | Deshielded by oxygen; diastereotopic potential. |
| H-4, H-6 | 3.0 – 3.4 | m | 4H | Strongly deshielded by N | |
| H-7 | Methine | 1.8 – 2.1 | m | 1H | Bridgehead/Methine; couples to CH |
| H-8 | 1.4 – 1.7 | m | 2H | Piperidine ring methylene. | |
| H-1, H-2 | Cyclopropane | 0.4 – 0.9 | m | 4H | Diagnostic Region. High-field shift due to ring current anisotropy. |
The "Spiro-Effect" on Chemical Shifts
The most critical validation marker is the cyclopropane region (0.4–0.9 ppm) . In standard piperidines, no signals appear this far upfield. The spiro-fusion locks the conformation, often splitting these 4 protons into complex multiplets due to the distinct magnetic environments relative to the axial/equatorial orientation of the piperidine ring.
Comparative Analysis: Solvent Selection (Performance Guide)
Choosing the correct solvent is the single most important decision in analyzing this compound. The choice dictates whether you observe the salt protons (NH
Comparison Table: DMSO-d
vs. D
O vs. CDCl
| Feature | DMSO-d | D | CDCl |
| Solubility | Excellent | Excellent | Poor (Salt form) |
| NH | Visible (8-9 ppm) | Invisible (Exchanges with D) | N/A |
| OH Signal | Visible (Split triplet) | Invisible (Exchanges with D) | N/A |
| Shift Stability | High | pH dependent | Low |
| Use Case | Full Structural Elucidation | Purity Check / qNMR | Do not use for HCl salt |
Decision Workflow: Solvent Selection
Caption: Decision tree for selecting the optimal NMR solvent based on analytical requirements.
Comparative Analysis: HCl Salt vs. Free Base
Researchers often neutralize the salt for subsequent reactions (e.g., amide coupling). It is vital to distinguish the two forms by NMR.
Mechanism of Shift Change
The protonation of the piperidine nitrogen creates a positive charge that withdraws electron density from the adjacent carbons (
-
HCl Salt:
-protons (H-4, H-6) are deshielded, shifting downfield (3.0 – 3.5 ppm). -
Free Base: Removal of the proton restores electron density.
-protons shift upfield (typically 2.6 – 2.9 ppm).
| Feature | HCl Salt | Free Base |
| 3.0 – 3.5 ppm | 2.6 – 2.9 ppm | |
| Cyclopropane Shift | 0.4 – 0.9 ppm | 0.3 – 0.6 ppm (Slightly more shielded) |
| NH Signal | Broad (2H), >8 ppm | Broad (1H), <2 ppm (often invisible) |
Detailed Experimental Protocol
To ensure high-resolution data suitable for publication or regulatory filing, follow this "Senior Scientist" protocol.
Step 1: Sample Preparation (DMSO-d
)
-
Weighing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.
-
Why: Higher concentrations can cause viscosity broadening in DMSO; lower concentrations reduce S/N ratio.
-
-
Solvent Addition: Add 0.6 mL of DMSO-d
(99.9% D).-
Tip: Use an ampoule rather than a stock bottle to minimize water content. Water in DMSO appears at ~3.33 ppm, potentially overlapping with the methanol -CH
- signal.
-
-
Mixing: Vortex until fully dissolved. If the solution is cloudy, sonicate for 30 seconds.
-
Check: Ensure no solid particles remain; they degrade magnetic field homogeneity.
-
Step 2: Acquisition Parameters (400 MHz+)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: The HCl salt protons and cyclopropane protons often have long T1 relaxation times. A short D1 will suppress the integration of the cyclopropane signals, leading to incorrect integration ratios (e.g., appearing as 3H instead of 4H).
-
-
Scans (NS): 16 or 32 scans are usually sufficient for 5 mg.
-
Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
Step 3: Self-Validation Checklist
Structural Correlation Diagram
The following diagram illustrates the connectivity and the key NOE (Nuclear Overhauser Effect) correlations that confirm the spiro-stereochemistry.
Caption: Connectivity map highlighting the spiro-fusion (C3) and diagnostic NOE interactions between the cyclopropane ring and piperidine alpha-protons.
References
-
PubChem. 5-Azaspiro[2.5]octane hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residual peaks).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Technical Comparison: IR Spectroscopy Profiling of (5-Azaspiro[2.5]octan-7-yl)methanol HCl
Executive Summary & Structural Context
Target Molecule: (5-Azaspiro[2.5]octan-7-yl)methanol Hydrochloride CAS: 2305255-40-5 (Free base analog ref: 2055405-77-9 for core) Class: Spirocyclic Piperidine / Primary Alcohol / Amine Salt
This guide provides a technical analysis of the infrared (IR) vibrational signature of (5-Azaspiro[2.5]octan-7-yl)methanol HCl . This molecule combines three distinct spectroscopic pharmacophores: a strained spiro-cyclopropane ring , a piperidine ammonium salt , and a primary alcohol .
Correct interpretation of this spectrum requires distinguishing the high-frequency cyclopropane C-H stretches from the broad ammonium/alcohol bands, a common challenge in spirocyclic drug intermediates.
Mechanistic IR Analysis (The "Fingerprint" Logic)[1]
To validate the identity of this compound, researchers must look for the convergence of three specific vibrational modes. The absence of any one of these suggests structural degradation or incorrect salt formation.
A. The "Spiro-Strain" Marker (3010–3080 cm⁻¹)
Unlike standard piperidines, the fused cyclopropane ring possesses significant ring strain (approx. 27.5 kcal/mol). This increases the
-
Diagnostic Peak: Weak-to-medium sharp band at 3010–3080 cm⁻¹ .
-
differentiation: This band distinguishes the spiro scaffold from standard 4-hydroxymethylpiperidine.
B. The Ammonium Salt Envelope (2400–3000 cm⁻¹)
As an HCl salt, the secondary amine nitrogen is protonated (
-
Diagnostic Feature: Broad, continuous absorption often containing "combination bands" (overtones) between 2400 and 3000 cm⁻¹ .
-
differentiation: The free base would show a single, sharper N-H stretch >3300 cm⁻¹ and lack this broad lower-frequency envelope.
C. The Alcohol/Ammonium Overlap (3200–3400 cm⁻¹)
The primary alcohol (-CH2OH) O-H stretch is typically strong and broad. In this HCl salt, it likely merges with the high-frequency tail of the ammonium band.
-
Diagnostic Peak: Strong, broad band centered around 3350 cm⁻¹ .
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its closest structural analogs to assist in purity verification and structure confirmation.
Table 1: Comparative IR Peak Assignments
| Functional Group Mode | Target: (5-Azaspiro[2.5]octan-7-yl)methanol HCl | Alternative 1: Free Base (No HCl) | Alternative 2: 4-(Hydroxymethyl)piperidine HCl (No Spiro) |
| O-H Stretch | 3200–3400 cm⁻¹ (Broad, overlaps NH) | 3200–3400 cm⁻¹ (Distinct, separated) | 3200–3400 cm⁻¹ (Broad) |
| Cyclopropane C-H | 3010–3080 cm⁻¹ (Diagnostic, Sharp) | 3010–3080 cm⁻¹ (Visible) | ABSENT (Key Differentiator) |
| Ammonium (NH₂⁺) | 2400–3000 cm⁻¹ (Broad Envelope) | ABSENT | 2400–3000 cm⁻¹ (Broad Envelope) |
| Free Amine (N-H) | ABSENT | ~3300–3400 cm⁻¹ (Weak, Sharp) | ABSENT |
| C-O Stretch (1° Alcohol) | 1050–1080 cm⁻¹ (Strong) | 1050–1080 cm⁻¹ | 1050–1080 cm⁻¹ |
| Ring Deformation | ~1020 cm⁻¹ (Cyclopropane breathing) | ~1020 cm⁻¹ | ABSENT |
| Salt Deformation ( | 1580–1620 cm⁻¹ (Medium/Weak) | ABSENT | 1580–1620 cm⁻¹ |
Visualization of Spectroscopic Logic
The following diagram illustrates the logical flow for assigning the spectrum and confirming the structure.
Caption: Hierarchical breakdown of vibrational modes. The Cyclopropane C-H and Ammonium Envelope are the critical "Go/No-Go" signals for structural validation.
Experimental Protocol for Data Acquisition
To obtain a spectrum comparable to the data above, follow this validated protocol. The hygroscopic nature of amine salts requires specific handling.
Method: Attenuated Total Reflectance (ATR)
Preferred for HCl salts to avoid moisture uptake common in KBr pellets.
-
Crystal Preparation: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.
-
Sample Loading: Place approx. 5–10 mg of the solid HCl salt onto the crystal.
-
Compression: Apply high pressure using the anvil clamp. Good contact is critical for the high-frequency C-H region.
-
Acquisition:
-
Resolution: 4 cm⁻¹[1]
-
Scans: 16–32 (to resolve weak cyclopropane bands)
-
Range: 4000–600 cm⁻¹
-
-
Post-Processing: Apply baseline correction if the broad ammonium band causes drift.
Validation Check (Self-Correcting Step)
-
If peaks at 3300-3400 cm⁻¹ are excessively broad/strong: The sample may be wet (hygroscopic water absorption). Dry the sample in a vacuum desiccator over
for 4 hours and re-run. -
If the 3010 cm⁻¹ peak is missing: Confirm the synthesis step. Loss of the cyclopropane ring (ring opening) is a common side reaction in acidic conditions if not controlled.
References
-
NIST Chemistry WebBook. IR Spectrum of Spiro[2.5]octane (Hydrocarbon Core). National Institute of Standards and Technology.[1][2] [Link]
-
SpectraBase. Piperidine Hydrochloride IR Spectrum. John Wiley & Sons.[3] [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy of Cyclopropane and Strained Rings. [Link]
-
PubChem. Compound Summary: 5-Azaspiro[2.5]octane hydrochloride.[4][5] National Library of Medicine. [Link]
Sources
- 1. Piperazine dihydrochloride [webbook.nist.gov]
- 2. Spiro[2.5]octane [webbook.nist.gov]
- 3. Spiro(2,5)octane | C8H14 | CID 135988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 75420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 5-azaspiro[2.5]octane hydrochloride (C7H13N) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Differentiating 5-azaspiro[2.5]octane Isomers via Chromatography
This guide provides an in-depth comparison of chromatographic techniques for the analytical and preparative separation of 5-azaspiro[2.5]octane isomers. As spirocyclic scaffolds are increasingly vital in modern drug discovery, the ability to isolate and quantify specific isomers is paramount for understanding structure-activity relationships (SAR) and ensuring patient safety. This document moves beyond standard protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Challenge: Isomerism in 5-azaspiro[2.5]octane
The 5-azaspiro[2.5]octane core is a privileged scaffold, but its derivatives present unique analytical challenges. Depending on the substitution pattern, we must contend with two primary forms of isomerism:
-
Positional Isomerism: Substituents can be located on different atoms of the spirocyclic rings. These isomers often have distinct physical properties but can still be challenging to separate if their polarities are similar.
-
Stereoisomerism (Enantiomers): Substitution that creates a chiral center results in enantiomers—non-superimposable mirror images.[1] Enantiomers possess identical physical properties in an achiral environment, making their separation impossible without a chiral selector.[2] In pharmaceutical development, different enantiomers of a drug can exhibit varied pharmacological activity, with one being therapeutic (the eutomer) and the other being inactive or even toxic (the distomer).[2][3]
The effective separation of these isomers requires chromatographic techniques that can exploit subtle differences in their physicochemical properties and spatial arrangements.
Caption: Core structure of 5-azaspiro[2.5]octane highlighting the central spiro carbon.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is dictated by the nature of the isomers (positional vs. enantiomeric), their volatility, and the required scale of separation (analytical vs. preparative). We will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for isomer separation in the pharmaceutical industry due to its broad applicability and high efficiency.[4][5]
Principle of Separation:
-
For Positional Isomers (Reversed-Phase HPLC): Separation is based on differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6] Retention is primarily driven by hydrophobicity; isomers with greater hydrophobic character will interact more strongly with the stationary phase and elute later. Secondary interactions, such as π-π or dipole-dipole interactions, can be exploited by using different stationary phases (e.g., phenyl, cyano, or specialized phases like pyrenylethyl) to enhance selectivity for isomers with similar hydrophobicity.[6]
-
For Enantiomers (Chiral HPLC): This direct method requires a Chiral Stationary Phase (CSP).[2] The CSP creates a transient diastereomeric complex with each enantiomer through a combination of interactions like hydrogen bonding, π-π stacking, dipole interactions, and steric hindrance.[7] The difference in the stability of these complexes leads to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally popular due to their broad enantioselectivity.[7]
Expertise & Causality: The selection of a CSP is the most critical decision in chiral HPLC. Polysaccharide-based phases are often the first choice for screening because their helical polymer structure provides numerous chiral centers and potential interaction sites, making them effective for a wide range of compounds.[7] For basic compounds like 5-azaspiro[2.5]octane derivatives, a mobile phase containing a basic additive may be required to achieve good peak shape by suppressing unwanted interactions with residual silanols on the silica support.
Experimental Protocol: Chiral HPLC Method
-
System Preparation: Use an HPLC system with a UV or Mass Spectrometry (MS) detector. MS is preferred for its higher sensitivity and ability to confirm molecular weight.
-
Column Selection: Start with a polysaccharide-based CSP, such as one based on amylose or cellulose tris(3,5-dimethylphenylcarbamate). A typical dimension is 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase Preparation: For normal-phase mode, a common starting point is a mixture of Hexane/Isopropanol (90:10 v/v). For reversed-phase mode, use Acetonitrile/Water with an additive like 0.1% diethylamine to improve peak shape for basic analytes.
-
Sample Preparation: Dissolve the 5-azaspiro[2.5]octane isomer mixture in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL. Filter through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm or MS (ESI+).
-
-
Data Analysis: Calculate the resolution (Rs) between the enantiomer peaks. A baseline separation (Rs ≥ 1.5) is typically desired. If separation is insufficient, optimize by adjusting the ratio of the organic modifier or screening other CSPs.
| Parameter | HPLC for Positional Isomers | Chiral HPLC for Enantiomers |
| Stationary Phase | C18, Phenyl, Cyano | Polysaccharide, Pirkle-type, Cyclodextrin |
| Primary Interaction | Hydrophobic | Chiral Recognition (H-bonding, π-π, steric) |
| Mobile Phase | Acetonitrile/Water Gradients | Hexane/Alcohol (Normal Phase), ACN/Water (Reversed Phase) |
| Key Advantage | High versatility, well-established | Direct separation without derivatization |
| Key Limitation | May require specialized columns for similar polarity isomers | CSPs can be expensive; method development can be trial-and-error |
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds.[8] For many 5-azaspiro[2.5]octane derivatives, derivatization may be necessary to increase volatility and improve peak shape.
Principle of Separation: Separation in GC is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.[8] Retention is primarily governed by the analyte's boiling point and its specific interactions with the stationary phase.[8]
-
For Positional Isomers: Standard nonpolar (e.g., polydimethylsiloxane) or polar (e.g., polyethylene glycol) columns can be used. For challenging separations of positional isomers with similar boiling points, liquid crystalline stationary phases can offer unique selectivity based on molecular shape and rigidity.[9][10]
-
For Enantiomers: Chiral separation is achieved using a CSP, most commonly one incorporating derivatized cyclodextrins.[1][11] The chiral cavity of the cyclodextrin allows for the formation of temporary inclusion complexes with the enantiomers, with the stability of these complexes differing based on the fit, leading to separation.[1]
Expertise & Causality: The primary challenge for applying GC to many pharmaceutical compounds, including functionalized 5-azaspiro[2.5]octanes, is their low volatility and high polarity (due to the nitrogen atom and other functional groups). Derivatization, such as acylation or silylation, is often a prerequisite. This step masks polar functional groups, reducing intermolecular hydrogen bonding and increasing volatility, making the analyte suitable for GC analysis.
Experimental Protocol: Chiral GC Method
-
System Preparation: A GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Derivatization (if necessary): React the isomer mixture with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to silylate the amine group.
-
Column Selection: Use a capillary column coated with a derivatized β-cyclodextrin phase. Typical dimensions are 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., hexane).
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 5 °C/min to 220 °C.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
-
Data Analysis: Identify peaks and assess resolution. The temperature program is crucial for optimizing the separation of isomers while ensuring sharp peaks.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a dominant technique for chiral separations, offering a "greener" and significantly faster alternative to HPLC.[12][13][14] It utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas.
Principle of Separation: The principle is similar to normal-phase HPLC. The mobile phase consists of supercritical CO2 mixed with a small amount of an organic modifier (e.g., methanol).[14] The low viscosity and high diffusivity of the supercritical fluid allow for much higher flow rates and faster equilibration than in HPLC, leading to rapid analyses without a significant loss in efficiency.[13] Chiral recognition occurs on a CSP, with the same CSPs used in HPLC (e.g., polysaccharide-based) being widely employed in SFC.[15][16]
Caption: Mechanism of chiral separation on a Chiral Stationary Phase (CSP).
Expertise & Causality: The power of SFC lies in its speed and reduced environmental impact.[13] The primary mobile phase component, CO2, is inexpensive and simply returns to the gas phase post-analysis, drastically cutting down on organic solvent purchase and disposal costs.[14] For method development, SFC is ideal for high-throughput screening of multiple columns and mobile phase conditions. The addition of additives (e.g., isopropylamine for basic compounds) to the modifier is a key parameter to control for achieving sharp peaks and good resolution.[16]
Caption: A generalized workflow for chromatographic method development.
Experimental Protocol: Chiral SFC Method
-
System Preparation: An SFC system with a back-pressure regulator (BPR), UV detector, and/or MS detector.
-
Column Selection: Utilize the same polysaccharide-based CSPs as in HPLC (e.g., amylose or cellulose-based). Dimensions like 3.0 x 100 mm, 3 µm are common for analytical SFC.
-
Mobile Phase Preparation:
-
Phase A: Supercritical CO2.
-
Phase B (Modifier): Methanol with 0.2% Isopropylamine (v/v).
-
-
Sample Preparation: Dissolve the isomer mixture in the modifier (methanol) or a strong solvent like ethanol to ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Mobile Phase Gradient: Start with 5% Modifier, ramp to 40% over 5 minutes.
-
Column Temperature: 40 °C.
-
Back-Pressure Regulator (BPR): 150 bar.
-
Injection Volume: 2 µL.
-
Detection: UV (diode array detector) or MS.
-
-
Data Analysis: The rapid gradient allows for fast screening. Once a "hit" is found, the method can be converted to an isocratic separation for optimization of resolution and analysis time.
Concluding Summary and Recommendations
The differentiation of 5-azaspiro[2.5]octane isomers is a critical task that can be effectively addressed by several chromatographic techniques. The optimal choice depends on the specific analytical goal.
-
HPLC remains the gold standard for its versatility and is applicable to nearly all derivatives without the need for derivatization. It is the method of choice for both positional and enantiomeric separations where established protocols are preferred.
-
GC is a viable, high-resolution option for isomers that are either naturally volatile or can be easily derivatized. It is particularly powerful when coupled with MS for structural elucidation.
-
SFC represents the modern, high-throughput approach, especially for chiral separations. Its significant advantages in speed and reduced solvent consumption make it the superior choice for method development screening and preparative-scale purification in a drug discovery environment.[12][14]
For any new 5-azaspiro[2.5]octane derivative, a logical approach is to begin with a chiral SFC or HPLC screening using a set of diverse polysaccharide-based columns. This strategy maximizes the probability of achieving a successful separation in the shortest amount of time, accelerating the drug development timeline.
References
-
Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. (2014, December 30). Retrieved March 4, 2026, from [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Retrieved March 4, 2026, from [Link]
-
5-Azaspiro[2.5]octane hydrochloride. PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
-
Chiral column chromatography. Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]
-
Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. PubMed. (2017, February 5). Retrieved March 4, 2026, from [Link]
-
New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. (n.d.). Retrieved March 4, 2026, from [Link]
-
Separation of 6-Benzyl-1-oxa-6-azaspiro(2,5)octane on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). Retrieved March 4, 2026, from [Link]
-
Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. (2023, December 20). Retrieved March 4, 2026, from [Link]
-
Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. (2024, June 12). Retrieved March 4, 2026, from [Link]
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. SpringerLink. (2016, April 30). Retrieved March 4, 2026, from [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. (n.d.). Retrieved March 4, 2026, from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. (2023, November 25). Retrieved March 4, 2026, from [Link]
-
Chiral Chromatography. Chemistry LibreTexts. (2020, August 20). Retrieved March 4, 2026, from [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. (2022). Retrieved March 4, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. (n.d.). Retrieved March 4, 2026, from [Link]
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar. (n.d.). Retrieved March 4, 2026, from [Link]
-
Tert-butyl 7-oxo-5-azaspiro(2.5)octane-5-carboxylate. PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
-
Gas Chromatography. Michigan State University Department of Chemistry. (n.d.). Retrieved March 4, 2026, from [Link]
-
Isomer separation by CPC chromatography. Rotachrom. (2024, December 4). Retrieved March 4, 2026, from [Link]
-
Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. (2014, April 12). Retrieved March 4, 2026, from [Link]
-
Separation of enantiomers by gas chromatography. PubMed. (2001, January 12). Retrieved March 4, 2026, from [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. (2007, July 23). Retrieved March 4, 2026, from [Link]
-
Gas Chromatographic Separation Methods. Chemistry LibreTexts. (2024, April 15). Retrieved March 4, 2026, from [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. (n.d.). Retrieved March 4, 2026, from [Link]
-
Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. PMC. (n.d.). Retrieved March 4, 2026, from [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. microbenotes.com [microbenotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. hub.rotachrom.com [hub.rotachrom.com]
- 6. nacalai.com [nacalai.com]
- 7. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. vurup.sk [vurup.sk]
- 10. researchgate.net [researchgate.net]
- 11. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. fagg-afmps.be [fagg-afmps.be]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety protocols for reactive chemical species.
The spirocyclic aziridine moiety within {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride is a high-energy, three-membered ring system. This inherent ring strain makes the compound reactive and necessitates careful handling to prevent unintended reactions or exposure.[1][2] The hydrochloride salt form may influence its physical properties, but the reactivity of the aziridine ring remains the primary consideration for safe handling.
Hazard Identification and Immediate Safety Precautions
{5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride is classified as a hazardous substance.[3] The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Pictogram | Description | Source |
| Acute Toxicity, Oral (Harmful) | GHS07 Exclamation Mark | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | GHS07 Exclamation Mark | Causes skin irritation. | [3] |
| Serious Eye Damage/Eye Irritation | GHS07 Exclamation Mark | Causes serious eye irritation. | [3] |
| Acute Toxicity, Inhalation (Harmful) | GHS07 Exclamation Mark | Harmful if inhaled. | [3] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 Exclamation Mark | May cause respiratory irritation. | [3] |
Due to the presence of the aziridine ring, this compound should be handled as a potential mutagen and with caution regarding its carcinogenic potential, as aziridines as a class are associated with these effects.[1][4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride to minimize exposure risk.
Primary Barriers
-
Gloves: Chemical-resistant gloves are the first line of defense. Nitrile, neoprene, or butyl rubber gloves are recommended.[4][5] Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised. Double-gloving is a prudent practice.
-
Eye and Face Protection: Chemical safety goggles must be worn at all times.[5] When there is a risk of splashing, a full-face shield should be used in conjunction with goggles.[4][5]
-
Lab Coat: A flame-resistant lab coat or a standard lab coat with a chemical-resistant apron should be worn.[6]
Respiratory Protection
Work with {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride should be conducted in a certified chemical fume hood to control airborne vapors.[6] If there is a potential for airborne concentrations to exceed exposure limits, an air-purifying respirator with an organic vapor cartridge may be necessary.[4][5]
Operational and Handling Plan
A systematic approach to handling this compound, from receipt to disposal, is critical for safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][7]
-
The container should be kept tightly closed to prevent contamination and exposure to moisture.[4][5]
Dispensing and Use
-
All handling of the solid or solutions of the compound must be performed within a chemical fume hood.
-
Use controlled dispensing techniques, such as a spatula for solids or a calibrated pipette for solutions, to minimize the generation of dust or aerosols.[8]
-
Avoid manual pouring whenever possible.[8]
-
Ensure all equipment is clean and compatible with the compound to prevent unintended reactions.[8]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Isolate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Containment: For liquid spills, cover with an inert absorbent material like dry sand or earth.[4][9] Do not use combustible materials.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7][9]
-
Decontamination: Wash the spill area with soap and water.[4] Collect all cleaning materials for disposal as hazardous waste.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Plan
All waste containing {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[1]
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a compatible, leak-proof, and clearly labeled container.[6] The label must include "Hazardous Waste," the full chemical name, and associated hazards.[6]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and has secondary containment.[6]
-
Professional Disposal: The primary method for the disposal of aziridine-containing compounds is incineration by a licensed hazardous waste disposal company.[6] Contact your institution's EHS department to arrange for pickup and disposal.[1] Never dispose of this compound down the drain or in regular trash. [1]
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride.
Caption: Workflow for safe handling of {5-Azaspiro[2.5]octan-7-yl}methanol hydrochloride.
References
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
- BenchChem. (n.d.). Safe Disposal of Tert-butyl Aziridine-2-carboxylate: A Step-by-Step Guide.
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
- Covestro Solution Center. (2012, August 22). SAFETY DATA SHEET.
- Guidechem. (n.d.). MATERIAL SAFETY DATA SHEET.
- HPC Standards Inc. (n.d.). Aziridine (stabilized) | C2H5N | 688126 | 151-56-4.
- Unknown. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- National Institutes of Health. (n.d.). Aziridine | CH2NHCH2 | CID 9033 - PubChem.
- National Institutes of Health. (n.d.). 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 75420329 - PubChem.
- Unknown. (2020, May 8). DM0210 - SAFETY DATA SHEET.
- HPC Standards. (n.d.). Aziridine (stabilized) | 1X100MG | C2H5N | 688126 | 151-56-4.
- Fluorochem. (n.d.). 7-methyl-5-azaspiro[2.5]octane hydrochloride.
- Apollo Scientific. (n.d.). 6-Azaspiro[2.5]octane hydrochloride.
- Royal Society of Chemistry. (2023, May 15). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 3. 5-Azaspiro[2.5]octane hydrochloride | C7H14ClN | CID 75420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. img.guidechem.com [img.guidechem.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. benchchem.com [benchchem.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 9. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
